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  • Product: methyl 5-oxopiperazine-2-carboxylate
  • CAS: 1698684-09-1

Core Science & Biosynthesis

Foundational

Methyl 5-Oxopiperazine-2-Carboxylate: A Technical Guide for Researchers

Introduction Methyl 5-oxopiperazine-2-carboxylate (CAS 1698684-09-1) is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug development. As a constrained amino acid analogue, it s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 5-oxopiperazine-2-carboxylate (CAS 1698684-09-1) is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug development. As a constrained amino acid analogue, it serves as a valuable building block for the synthesis of peptidomimetics, compounds that mimic the structure and function of peptides. The rigid piperazinone ring structure of this molecule can induce specific secondary structures, such as β-turns, in peptide sequences, which is a crucial aspect in the design of biologically active molecules.[1][2] This guide provides an in-depth overview of the chemical data, synthesis, and potential applications of methyl 5-oxopiperazine-2-carboxylate, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of methyl 5-oxopiperazine-2-carboxylate is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueSource
CAS Number 1698684-09-1[3]
Molecular Formula C6H10N2O3[3]
Molecular Weight 158.16 g/mol [3]
Appearance White paste[1]
Storage Temperature 2-8°C[4]

Synthesis of Methyl 5-Oxopiperazine-2-Carboxylate

A reliable and efficient synthesis for both enantiomers of 5-oxopiperazine-2-carboxylic acid and its methyl ester has been developed, starting from the readily available amino acid, serine.[1][5] The synthetic pathway involves a three-step process, which is depicted in the workflow diagram below. The causality behind this synthetic strategy lies in the sequential introduction of the necessary functional groups and a final cyclization step to form the desired piperazinone ring. The use of a Mitsunobu reaction provides a reliable method for the conversion of the primary alcohol to an azide, which is a key precursor for the subsequent reductive amination and cyclization.

Synthetic Workflow

Synthesis of Methyl 5-Oxopiperazine-2-Carboxylate cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Azide Formation cluster_2 Step 3: Reductive Cyclization Serine_ester L-Serine Methyl Ester Intermediate_2 N-Substituted Serine Derivative (2) Serine_ester->Intermediate_2 Pd/C, H2 Ethyl_glyoxylate Ethyl Glyoxylate Ethyl_glyoxylate->Intermediate_2 Intermediate_3 Azide Intermediate (3) Intermediate_2->Intermediate_3 Mitsunobu Reaction (HN3) Final_Product Methyl 5-Oxopiperazine-2-Carboxylate (4) Intermediate_3->Final_Product Catalytic Hydrogenation (Pd/C, H2)

Caption: Synthetic pathway for methyl 5-oxopiperazine-2-carboxylate.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of (S)-methyl 5-oxopiperazine-2-carboxylate, adapted from published literature.[1]

Step 1: Synthesis of Methyl (S)-2-((2-ethoxy-2-oxoethyl)amino)-3-hydroxypropanoate (Intermediate 2)

  • To a solution of L-serine methyl ester hydrochloride (1.0 g, 6.4 mmol) in methanol (20 mL), add triethylamine (0.9 mL, 6.4 mmol).

  • Add ethyl glyoxylate (50% in toluene, 1.3 mL, 6.4 mmol) and 10% Pd/C (68 mg).

  • Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature overnight.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography (DCM/MeOH, 98:2) to yield the desired product as a colorless oil.

Step 2: Synthesis of Methyl (S)-2-((2-ethoxy-2-oxoethyl)amino)-3-azidopropanoate (Intermediate 3)

  • To a solution of Intermediate 2 (500 mg, 2.4 mmol) in dry THF (10 mL) at 0 °C, add triphenylphosphine (766 mg, 2.9 mmol) and diisopropyl azodicarboxylate (DIAD) (0.57 mL, 2.9 mmol).

  • Add a solution of hydrazoic acid in toluene (~2 M, 1.5 mL, 3.0 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash chromatography (EtOAc/petroleum ether, 1:4) to yield the azide intermediate as a colorless oil.

Step 3: Synthesis of (S)-Methyl 5-oxopiperazine-2-carboxylate (Final Product 4)

  • To a solution of the azide intermediate 3 (260 mg, 1.12 mmol) in methanol (5 mL), add 10% Pd/C (12 mg).

  • Stir the reaction mixture under a hydrogen atmosphere (1 atm) at room temperature overnight.

  • Filter the solution through a pad of Celite and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography (DCM/MeOH, 92:8) to obtain the final product as a white paste in over 99% yield.[1][5]

Spectroscopic Data and Characterization

The structural identity and purity of methyl 5-oxopiperazine-2-carboxylate can be confirmed by a combination of spectroscopic techniques. The following data has been reported for the (S)-enantiomer:[1]

Technique Data
¹H NMR (CDCl₃) δ 6.87 (br, 1H), 3.77 (s, 3H), 3.75 (dd, 1H, J₁ = 8.0 Hz, J₂ = 4.4 Hz), 3.66 (d, 1H, J = 17.1 Hz), 3.61 (ddd, 1H, J₁ = 11.8 Hz, J₂ = 4.4 Hz, J₃ = 3.1 Hz), 3.53 (d, 1H, J = 17.4 Hz), 3.52 (ddd, 1H, J₁ = 11.8 Hz, J₂ = 8.0 Hz, J₃ = 1.8 Hz), 2.15 (br, 1H)
¹³C NMR (CDCl₃) δ 171.3, 169.8, 54.3, 53.0, 48.3, 44.2
IR (CH₂Cl₂) νₘₐₓ 3406, 3354, 3211, 1744, 1678 cm⁻¹
HRMS (EI) m/z calcd for [C₆H₁₀N₂O₃]⁺ 158.06910 [M]⁺, found 158.06920

Applications in Peptidomimetic Research

The primary application of methyl 5-oxopiperazine-2-carboxylate is in the field of peptidomimetics. The incorporation of this constrained amino acid into peptide sequences allows for the stabilization of specific secondary structures, which is a key strategy in the design of peptide-based therapeutics with improved metabolic stability and receptor-binding affinity.[1][2]

Research has shown that tetrapeptides incorporating 5-oxopiperazine-2-carboxylic acid can induce turn conformations.[1] Specifically, the conformational properties of these modified peptides have been studied using ¹H-NMR spectroscopy, revealing that the piperazinone ring can influence the cis-trans isomerization of amide bonds and promote the formation of γ-turns and type II β-turns.[1] This ability to control peptide conformation makes methyl 5-oxopiperazine-2-carboxylate a valuable tool for medicinal chemists.

Safety and Handling

As a laboratory chemical, methyl 5-oxopiperazine-2-carboxylate should be handled with appropriate safety precautions. The following information is based on available safety data for the compound with CAS number 1698684-09-1.

GHS Hazard Classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4. Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Category 2. Causes skin irritation.

  • Eye Irritation: Category 2A. Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation or drowsiness or dizziness.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry place (recommended storage at 2-8°C).[4]

In case of exposure, seek immediate medical attention. For eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of soap and water. If inhaled, move to fresh air. If swallowed, rinse mouth and do not induce vomiting.

References

  • Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics - Academia.edu. Available at: [Link]

  • Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates - PubMed. Available at: [Link]

  • Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates†‡ - RSC Publishing. Available at: [Link]

  • Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B908548C. Available at: [Link]

  • (R)-Methyl 5-oxopiperazine-2-carboxylate - ChemBK. Available at: [Link]

  • CAS 1698684-09-1 | methyl 5-oxopiperazine-2-carboxylate,95% - Howei - Life Science Product & Service Solutions Provider. Available at: [Link]

Sources

Exploratory

mechanism of action for 5-oxopiperazine-2-carboxylate derivatives

An In-Depth Technical Guide to the Mechanism of Action for 5-Oxopiperazine-2-Carboxylate Derivatives Abstract The 5-oxopiperazine-2-carboxylate core is a conformationally constrained cyclic scaffold that has garnered sig...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action for 5-Oxopiperazine-2-Carboxylate Derivatives

Abstract

The 5-oxopiperazine-2-carboxylate core is a conformationally constrained cyclic scaffold that has garnered significant attention in medicinal chemistry. Its inherent ability to mimic dipeptide motifs, particularly β- and γ-turns, establishes it as a privileged structure in the design of peptidomimetics.[1][2] This guide provides a comprehensive exploration of the mechanisms of action associated with its derivatives. Rather than presenting a single, universal mechanism, this document elucidates how the specific derivatization of this core structure dictates its interaction with a diverse array of biological targets. We will examine key case studies, from the allosteric modulation of G-protein coupled receptors to the competitive inhibition of critical enzymes, thereby providing a foundational understanding for researchers in the field. Furthermore, this guide furnishes detailed, field-proven experimental protocols for scientists seeking to elucidate the mechanism of action for novel compounds based on this versatile scaffold.

Part 1: The 5-Oxopiperazine-2-Carboxylate Scaffold: A Foundation for Peptidomimicry

The therapeutic potential of many peptides is limited by their poor metabolic stability and low oral bioavailability. The 5-oxopiperazine-2-carboxylate scaffold addresses this challenge by serving as a rigid dipeptide mimic, locking the peptide backbone into a bioactive conformation.[3]

Structural and Conformational Insights

The synthesis of the 5-oxopiperazine-2-carboxylate core often begins from simple amino acids like L- or D-serine.[1][4] This process results in a six-membered ring that severely restricts the rotational freedom around the amide bond. This constraint is the key to its function, pre-organizing the attached pharmacophoric groups for optimal interaction with a biological target.

Nuclear Magnetic Resonance (NMR) studies have shown that incorporating this scaffold into a peptide sequence can induce well-defined secondary structures, such as γ-turns and type II β-turns.[4] The specific stereochemistry at the 2-position—(S) versus (R)—is critical in dictating the resulting conformation and, consequently, the biological activity.[1]

G cluster_0 Linear Dipeptide (High Flexibility) cluster_1 5-Oxopiperazine-2-Carboxylate (Constrained) a R1-HN b CαH a->b φ c CO b->c d NH c->d ω (trans/cis) e CαH d->e ψ f CO-R2 e->f img

Caption: Comparison of a flexible dipeptide and the rigid 5-oxopiperazine-2-carboxylate core.

General Principles of Target Interaction

By mimicking the turn structures often found at the binding interface of protein-protein or enzyme-substrate interactions, these derivatives can function as potent and selective modulators. The core scaffold acts as a presentation platform, orienting the various substituents (R-groups) to engage with specific pockets and residues on the target protein. This mimicry allows them to function as:

  • Competitive Enzyme Inhibitors: By resembling the transition state or the bound conformation of a substrate.

  • Receptor Antagonists/Agonists: By mimicking the key binding determinants of an endogenous ligand.

  • Allosteric Modulators: By binding to a site topographically distinct from the primary ligand binding site and inducing a conformational change that alters receptor function.

Part 2: Case Studies in Mechanism of Action

The versatility of the 5-oxopiperazine-2-carboxylate scaffold is best illustrated by examining the diverse mechanisms of its derivatives.

Case Study 1: Allosteric Modulation of Metabotropic Glutamate Receptors (mGluRs)

Derivatives of this class have been identified as potent and selective positive allosteric modulators (PAMs) of metabotropic glutamate receptors, particularly mGluR2 and mGluR4.[5][6]

  • Target: mGluRs are Class C G-protein coupled receptors (GPCRs) that regulate synaptic glutamate levels, making them key targets for neurological and psychiatric disorders.[5]

  • Mechanism of Action: mGluR PAMs do not activate the receptor directly. Instead, they bind to an allosteric site located within the receptor's transmembrane domain. This binding event potentiates the receptor's response to the endogenous agonist, glutamate.[7] For Gi-coupled receptors like mGluR2, this enhanced signaling leads to a more profound inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and ultimately, a decrease in presynaptic glutamate release.[7]

  • Therapeutic Relevance: This mechanism is being explored for the treatment of schizophrenia and anxiety, as it offers a more subtle way to modulate glutamatergic neurotransmission than direct agonists, potentially with fewer side effects.[5][6]

G cluster_0 Presynaptic Terminal Glutamate Glutamate mGluR mGluR2 Glutamate->mGluR Binds Orthosteric Site Derivative 5-Oxo-piperazine Derivative (PAM) Derivative->mGluR Binds Allosteric Site G_protein Gi/o mGluR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Vesicle Glutamate Vesicle cAMP->Vesicle Promotes Fusion Synapse Synaptic Cleft Vesicle->Synapse Release Inhibited

Caption: Mechanism of mGluR2 positive allosteric modulation by a derivative.

Case Study 2: Dual Inhibition of Cholinesterases (AChE/BChE)

Certain piperazine-2-carboxylic acid derivatives have been engineered as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8]

  • Target: AChE and BChE are serine hydrolases responsible for degrading the neurotransmitter acetylcholine in the synaptic cleft. Their inhibition increases acetylcholine levels, a key strategy in managing Alzheimer's disease.

  • Mechanism of Action: These derivatives act as competitive inhibitors. Kinetic studies, such as Lineweaver-Burk plot analysis, confirm this mechanism.[8] The compounds are designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes. The piperazine core can establish hydrophobic interactions, while the carboxylate and other substituents can form hydrogen bonds or ionic interactions with key residues in the active site gorge, preventing substrate access and hydrolysis.[8]

  • Therapeutic Relevance: By inhibiting both AChE and BChE, these multi-target-directed ligands (MTDLs) may offer a more comprehensive therapeutic effect in Alzheimer's disease compared to selective AChE inhibitors.[8]

G cluster_0 Competitive Enzyme Inhibition Enzyme AChE / BChE Enzyme_Substrate [Enzyme-Substrate] Enzyme->Enzyme_Substrate Enzyme_Inhibitor [Enzyme-Inhibitor] (Inactive) Enzyme->Enzyme_Inhibitor Substrate Acetylcholine Substrate->Enzyme Binds Product Choline + Acetate Inhibitor 5-Oxo-piperazine Derivative Inhibitor->Enzyme Competes for Active Site Enzyme_Substrate->Product Catalysis G A Novel Derivative B Target Identification (e.g., Affinity Proteomics) A->B C Target Validation (e.g., RNAi, CRISPR) B->C D Biophysical Characterization (SPR, ITC) C->D E In Vitro Functional Assays (Enzyme/Receptor Activity) D->E F Cell-Based Pathway Analysis (Western Blot, qPCR) E->F G Mechanism of Action Elucidated F->G

Caption: Experimental workflow for MOA elucidation.

Protocol 1: Target Identification via Affinity Chromatography

This protocol aims to isolate the direct binding partners of a derivative from a complex biological sample.

Causality: This method is based on the principle that a specific, high-affinity interaction between the derivative (bait) and its target protein (prey) will allow for the selective capture of the prey from a complex mixture.

Methodology:

  • Immobilization: Synthesize an analog of the derivative with a linker arm (e.g., a long alkyl chain) terminating in a reactive group (e.g., NHS ester or alkyne for click chemistry). Covalently attach this analog to a solid support (e.g., sepharose beads).

  • Lysate Preparation: Prepare a native protein lysate from the target cells or tissue. Pre-clear the lysate by passing it over beads without the immobilized compound to reduce non-specific binding.

  • Incubation: Incubate the pre-cleared lysate with the derivative-conjugated beads for 2-4 hours at 4°C to allow for binding.

  • Washing: Wash the beads extensively with a series of buffers of increasing stringency (e.g., increasing salt concentration) to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins. This can be done by:

    • Competitive Elution: Incubating the beads with a high concentration of the free (non-immobilized) derivative. This is the most specific method.

    • Denaturing Elution: Boiling the beads in SDS-PAGE loading buffer.

  • Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using mass spectrometry (LC-MS/MS).

Self-Validation: A crucial control is to run a parallel experiment with beads conjugated only with the linker or a structurally similar but inactive analog. True targets should only be present in the eluate from the active compound beads.

Protocol 2: Biophysical Characterization via Surface Plasmon Resonance (SPR)

This protocol quantifies the binding affinity and kinetics between the derivative and a purified, putative target protein.

Causality: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for real-time, label-free detection of the interaction, providing quantitative data on binding strength (KD), association rate (ka), and dissociation rate (kd).

Methodology:

  • Chip Preparation: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a series of precise dilutions of the 5-oxopiperazine-2-carboxylate derivative in a suitable running buffer.

  • Binding Measurement:

    • Association: Inject the derivative solution over the chip surface at a constant flow rate. Monitor the increase in the SPR signal (measured in Response Units, RU) as the derivative binds to the immobilized protein.

    • Dissociation: Replace the derivative solution with running buffer. Monitor the decrease in the SPR signal as the derivative dissociates from the protein.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound derivative, returning the signal to baseline.

  • Data Analysis: Fit the association and dissociation curves from the different derivative concentrations to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and the equilibrium dissociation constant (KD = kd/ka).

Self-Validation: The analysis must include a blank reference channel on the chip to subtract bulk refractive index changes. The calculated KD should be consistent across multiple concentrations, and the residuals of the curve fit should be random and close to zero.

Protocol 3: Determining Mode of Enzyme Inhibition

This protocol determines whether a derivative acts as a competitive, non-competitive, or uncompetitive inhibitor.

Causality: The mode of inhibition is determined by how the inhibitor's presence affects the enzyme's kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), at varying substrate concentrations.

Methodology:

  • Assay Setup: Set up a matrix of reactions in a microplate. Vary the concentration of the substrate along the x-axis and use several fixed concentrations of the inhibitor (including a zero-inhibitor control) for different series of reactions.

  • Kinetic Measurement: Measure the initial reaction velocity (v0) for each condition.

  • Data Plotting: Plot the data using a Lineweaver-Burk (double reciprocal) plot: 1/v0 versus 1/[Substrate]. Each inhibitor concentration will generate a separate line.

  • Interpretation:

    • Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

    • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Uncompetitive: Lines are parallel (both Vmax and Km decrease proportionally).

Self-Validation: The linearity of the plots (R² > 0.95) validates the fit to the Michaelis-Menten model. The pattern of line intersections is a direct readout of the inhibition mode.

Part 4: Structure-Activity Relationship (SAR) Insights

The biological activity of 5-oxopiperazine-2-carboxylate derivatives is exquisitely sensitive to the nature and position of substituents on the core scaffold. Systematic modification allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Target ClassPosition of SubstitutionFavorable Substituent TypeEffectReference
μ-Opioid Receptors N-phenyl groupHydroxyl (-OH)Significantly increases binding affinity and selectivity over δ-opioid receptors.[9]
5-HT1A Receptors Phenylpiperazine meta-positionBulky, sterically demanding groupsIncreases affinity and selectivity against α1-adrenergic receptors.[10]
Cholinesterases Carboxylate groupConversion to hydroxamic acidCan dramatically increase inhibitory potency and selectivity for BChE over AChE.[8]
mGluR PAMs Benzimidazole coreOxazolo fusionPotentiates activity compared to oxazolidinone cores.[5]

Conclusion

The 5-oxopiperazine-2-carboxylate framework represents a highly successful and versatile scaffold in modern drug discovery. Its power lies in its ability to act as a conformationally constrained peptidomimetic, allowing for precise presentation of functional groups to a wide range of biological targets. Understanding its mechanism of action is not a matter of a single pathway, but rather an appreciation for its adaptability. The biological effect of any given derivative is a direct consequence of its specific substitution pattern. By employing a systematic and rigorous experimental approach, as outlined in this guide, researchers can successfully identify the molecular targets of novel derivatives, characterize their interactions, and elucidate the downstream consequences, paving the way for the development of next-generation therapeutics.

References

  • Grieco, P., et al. (2009). Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry. Available at: [Link]

  • Limbach, M., et al. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Park, S. B., & Kim, H. Y. (2012). Bioactive ∆ 5 -2-oxopiperazines currently under the drug. ResearchGate. Available at: [Link]

  • Al-Harthy, S., & Al-Mughairi, M. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. Available at: [Link]

  • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]

  • Matijević, M., et al. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. MDPI. Available at: [Link]

  • López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry. Available at: [Link]

  • Vandeputte, M. M., et al. (2024). In vitro structure-activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids. Archives of Toxicology. Available at: [Link]

  • ACS Publications. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry. Available at: [Link]

  • Lindsley, C. W., et al. (2010). Discovery of Oxazolobenzimidazoles as Positive Allosteric Modulators for the mGluR2 Receptor. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kumar, V., et al. (2013). Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Chatzipieris, F. P., et al. (2026). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. ResearchGate. Available at: [Link]

  • Yildirim, S., et al. (2024). Identification of the Candidate mGlu2 Allosteric Modulator THRX-195518 through In Silico Method and Evaluation of Its Neuroprotective Potential against Glutamate-Induced Neurotoxicity in SH-SY5Y Cell Line. MDPI. Available at: [Link]

  • Said, M. F., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Assiut University Bulletin for Pharmaceutical Sciences. Available at: [Link]

  • Kaczorowska, K., et al. (2021). New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 5-Oxopiperazine-2-carboxylate: An Application Note and Detailed Protocol

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of methyl 5-oxopiperazine-2-carboxylate, a valuable chiral building block in drug discovery and peptidomimetics. This document is inte...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of methyl 5-oxopiperazine-2-carboxylate, a valuable chiral building block in drug discovery and peptidomimetics. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible synthetic method. Beyond a simple recitation of steps, this note explains the underlying chemical principles and experimental considerations to ensure successful execution and a thorough understanding of the process.

Introduction: The Significance of the Piperazinone Scaffold

The piperazin-2-one motif is a privileged scaffold in medicinal chemistry, frequently appearing in a wide array of biologically active compounds.[1][2] Its rigid, cyclic structure serves as a conformationally constrained dipeptide mimic, making it an invaluable tool for designing novel therapeutics with improved metabolic stability and receptor-binding affinity.[3][4][5] Methyl 5-oxopiperazine-2-carboxylate, in particular, offers a synthetically versatile handle for further elaboration into more complex molecules, including inhibitors of various enzymes and compounds with potential antiviral activity.[2]

This guide focuses on a well-established and highly efficient synthetic route, proceeding from readily available chiral precursors. The described methodology ensures high enantiomeric purity of the final product, a critical consideration in modern drug development.

Overall Synthetic Strategy

The synthesis of methyl 5-oxopiperazine-2-carboxylate is achieved through a multi-step sequence starting from a chiral amino acid, L-serine methyl ester. The key strategic elements involve the formation of a linear precursor containing all the necessary atoms for the target heterocycle, followed by a crucial intramolecular cyclization step. This approach is both convergent and efficient, minimizing the number of synthetic operations and maximizing the overall yield.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A L-Serine Methyl Ester HCl C N-Alkylation & Azidation A->C Pd/C, H2 B Ethyl Glyoxylate B->C D Linear Azido-Ester Precursor E Methyl 5-oxopiperazine-2-carboxylate D->E Catalytic Hydrogenation (Pd/C, H2) F Crude Product G Purified Product F->G Flash Chromatography

Caption: High-level workflow for the synthesis of methyl 5-oxopiperazine-2-carboxylate.

Detailed Experimental Protocol

This protocol is adapted from a robust procedure described in the literature, which reports a near-quantitative yield for the key cyclization step.[6]

Materials and Reagents
ReagentGradeSupplier
L-Serine methyl ester hydrochloride≥99%Standard vendor
Ethyl glyoxylate (50% in toluene)Synthesis gradeStandard vendor
Palladium on carbon (Pd/C)10 wt. %Standard vendor
Hydrazoic acid solution~0.5 M in toluenePrepared in situ
Diisopropyl azodicarboxylate (DIAD)≥97%Standard vendor
Triphenylphosphine (PPh3)≥99%Standard vendor
Methanol (MeOH)AnhydrousStandard vendor
Dichloromethane (DCM)AnhydrousStandard vendor
Celite®Filtering agentStandard vendor

Safety Precautions:

  • Hydrazoic acid is highly toxic and explosive. This reagent should be handled with extreme caution in a well-ventilated fume hood, and its concentration should never be allowed to increase.

  • DIAD is a suspected carcinogen and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Catalytic hydrogenation with Pd/C and H2 gas is a fire and explosion hazard. Ensure the reaction is performed in a properly grounded apparatus and that there are no ignition sources nearby.

Step 1: Synthesis of the Linear Azido-Ester Precursor

The initial steps involve the N-alkylation of L-serine methyl ester followed by the conversion of the primary alcohol to an azide. This sequence builds the carbon and nitrogen backbone required for the subsequent cyclization.

  • N-Alkylation: To a solution of L-serine methyl ester hydrochloride in methanol, add an equimolar amount of ethyl glyoxylate.

  • Reductive Amination: Add a catalytic amount of 10% Pd/C to the mixture. The reaction vessel is then purged with hydrogen gas and stirred under a hydrogen atmosphere (1 atm) at room temperature overnight. The palladium catalyst facilitates the reductive amination between the serine derivative and ethyl glyoxylate.

  • Filtration: After the reaction is complete (monitored by TLC), the mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the crude alcohol intermediate.

  • Azidation (Mitsunobu Reaction): The crude alcohol is dissolved in anhydrous THF. To this solution, cooled to 0 °C, triphenylphosphine is added, followed by the slow, dropwise addition of DIAD. Finally, a solution of hydrazoic acid in toluene is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The Mitsunobu reaction provides a stereospecific conversion of the alcohol to the azide.[6]

  • Work-up and Purification: The reaction mixture is concentrated, and the residue is purified by flash column chromatography to yield the pure linear azido-ester precursor.

Step 2: Reductive Cyclization to Methyl 5-oxopiperazine-2-carboxylate

This is the key bond-forming step where the piperazinone ring is constructed. The azide is reduced to a primary amine, which undergoes a spontaneous intramolecular cyclization with the adjacent ester group.

Caption: Simplified mechanism of the reductive cyclization step.

  • Reaction Setup: The purified azido-ester precursor (1.12 mmol) is dissolved in methanol (5 mL) in a round-bottom flask.[6]

  • Catalyst Addition: 10% Palladium on carbon (Pd/C) (0.112 mmol, 0.1 equiv) is carefully added to the solution.[6]

  • Hydrogenation: The flask is fitted with a hydrogen balloon, and the reaction mixture is stirred vigorously overnight at room temperature under a hydrogen atmosphere (1.0 atm).[6] The catalytic hydrogenation simultaneously reduces the azide to a primary amine and facilitates the cyclization to form the amide bond of the piperazinone ring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

Step 3: Product Isolation and Purification
  • Catalyst Removal: Upon completion of the reaction, the solution is filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake should be washed with a small amount of methanol to ensure complete recovery of the product.

  • Solvent Evaporation: The solvent from the filtrate is removed under reduced pressure to yield the crude product.

  • Flash Chromatography: The crude material is purified by flash column chromatography on silica gel. A typical eluent system for this purification is a mixture of dichloromethane (DCM) and methanol (e.g., 92:8 v/v).[6]

  • Final Product: The fractions containing the pure product are combined and concentrated under reduced pressure to afford methyl 5-oxopiperazine-2-carboxylate as a white paste. The reported yield for this specific step is exceptionally high, at 99%.[6]

Expected Results and Characterization

ParameterExpected Outcome
Physical State White paste or solid
Molecular Formula C6H10N2O3
Molecular Weight 158.16 g/mol
Yield >95% (for the cyclization step)
Purity (by NMR) >95%
Storage Store at 2-8°C under an inert atmosphere for long-term stability.

The structure and purity of the final compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity and, if a chiral stationary phase is used, the enantiomeric excess.

Troubleshooting and Key Considerations

  • Incomplete Reaction in Step 2: If the starting material is still present after overnight stirring, the catalyst may be inactive. Ensure fresh, high-quality Pd/C is used. The reaction may also require a slightly elevated hydrogen pressure, although 1 atm is typically sufficient.

  • Low Yield: Low yields can result from incomplete reactions or losses during purification. Ensure efficient extraction and careful handling during chromatography. The Mitsunobu reaction in Step 1 is notoriously sensitive to stoichiometry and reaction conditions, so careful execution is paramount.

  • Side Reactions: The formation of by-products can occur if the starting materials are not pure or if the reaction conditions are not carefully controlled. The primary amine intermediate is nucleophilic and can potentially undergo intermolecular reactions if the intramolecular cyclization is slow. However, this is generally not an issue in this high-yielding protocol.

Alternative Synthetic Approaches

While the presented method is highly effective, other strategies for constructing the piperazin-2-one core have been reported. These include:

  • Cascade Reactions: Some methods utilize a cascade approach involving a double nucleophilic substitution to form the ring system in a single step from acyclic precursors.[1][7]

  • Dipeptide Cyclization: The intramolecular cyclization of dipeptide esters is a common method for forming diketopiperazines and related structures.[8][9][10] This often involves heating the linear dipeptide to promote amide bond formation.

  • Solid-Phase Synthesis: For the generation of libraries of piperazinone derivatives, solid-phase synthesis offers a high-throughput alternative, allowing for the rapid variation of substituents on the piperazinone scaffold.

These alternative methods can be advantageous depending on the desired substitution pattern and the scale of the synthesis.

Conclusion

The synthesis of methyl 5-oxopiperazine-2-carboxylate via the reductive cyclization of an azido-ester precursor is a highly efficient, reliable, and scalable method. By following the detailed protocol and considering the key experimental parameters outlined in this application note, researchers can confidently produce this valuable building block in high yield and purity. The versatility of this intermediate will undoubtedly continue to fuel the discovery of novel and potent therapeutic agents.

References

  • Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. Academia.edu. Available at: [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. Available at: [Link]

  • Synthesis of Piperazin-2-ones. Thieme Chemistry. Available at: [Link]

  • Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry. Available at: [Link]

  • Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. PubMed. Available at: [Link]

  • Schematic representation of the formation of cyclic dipeptides from amino acids. ResearchGate. Available at: [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link]

  • Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates†‡. RSC Publishing. Available at: [Link]

  • Process for the Manufacture of fused piperazin-2-one derivatives.Google Patents.
  • The Synthesis of Bicyclic Piperazinone and Related Derivatives. Springer Link. Available at: [Link]

  • Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. PMC. Available at: [Link]

  • Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides. MDPI. Available at: [Link]

  • Cyclic Dipeptide Synthesis. ScholarWorks. Available at: [Link]

Sources

Application

Application Note & Protocol: Peptide Coupling with Methyl 5-Oxopiperazine-2-carboxylate

Introduction: The Role of Constrained Scaffolds in Peptidomimetics The synthesis of peptides is a cornerstone of medicinal chemistry and drug development. The formation of the amide bond is the fundamental transformation...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Constrained Scaffolds in Peptidomimetics

The synthesis of peptides is a cornerstone of medicinal chemistry and drug development. The formation of the amide bond is the fundamental transformation in this process.[1][2] While linear peptides are crucial, modern drug design increasingly utilizes conformationally constrained amino acid surrogates to enhance metabolic stability, improve receptor affinity, and fine-tune pharmacokinetic properties. Methyl 5-oxopiperazine-2-carboxylate is one such valuable scaffold, acting as a rigid dipeptide mimic that can induce specific secondary structures like β-turns in peptide sequences.[3][4][5]

This application note provides a comprehensive guide and a detailed protocol for the efficient coupling of a generic N-protected amino acid to the secondary amine of methyl 5-oxopiperazine-2-carboxylate. We will delve into the mechanistic rationale behind the choice of reagents and provide a robust, field-tested procedure suitable for researchers in organic synthesis and drug discovery.

Scientific Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable and requires activation of the carboxyl group.[6] Peptide coupling reagents achieve this by converting the unreactive carboxyl group into a highly electrophilic species, which is then susceptible to nucleophilic attack by the amine.[1][2] The most common classes of coupling reagents include:

  • Carbodiimides (e.g., DCC, EDC): These reagents form a highly reactive O-acylisourea intermediate. To prevent side reactions and minimize racemization, they are almost always used with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[1][7][8]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents generate activated benzotriazole esters (OBt or OAt esters) and are known for their high coupling efficiency with a low risk of racemization.[2][9]

  • Uronium/Aminium Salts (e.g., HBTU, HATU): This class of reagents also forms active esters and are among the most popular choices for both solid-phase and solution-phase synthesis due to their high reactivity and speed.[1][2][9] Reagents like HATU, which generate OAt esters, are particularly effective for challenging couplings, including those involving sterically hindered amines.[9][10]

Strategic Reagent Selection for a Constrained System

The secondary amine of methyl 5-oxopiperazine-2-carboxylate is part of a six-membered lactam ring, which can present moderate steric hindrance. Therefore, selecting a highly efficient coupling reagent is critical to ensure a high yield and reaction rate.

  • Coupling Reagent: HATU: We recommend HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) . HATU is a third-generation uronium salt that generates a highly reactive OAt-active ester.[11][12] It is renowned for its ability to mediate difficult couplings, reduce racemization, and accelerate reaction rates, often attributed to the anchimeric assistance provided by the pyridine nitrogen atom.[9][12]

  • Base: DIPEA: A non-nucleophilic, sterically hindered amine base is essential to deprotonate the carboxylic acid without competing in the coupling reaction. N,N-Diisopropylethylamine (DIPEA, Hünig's base) is an ideal choice.[13]

  • Solvent: DMF: A polar aprotic solvent is required to dissolve the reactants and facilitate the reaction. N,N-Dimethylformamide (DMF) is a standard and effective choice for peptide coupling reactions.[13]

Detailed Experimental Protocol

This protocol describes the coupling of an N-Boc-protected amino acid (e.g., Boc-L-Alanine) to methyl (S)-5-oxopiperazine-2-carboxylate.

Materials and Reagents
ReagentM.W.EquivalentsAmount (for 1 mmol scale)Purpose
N-Boc-L-Alanine189.211.0189 mgCarboxylic Acid Component
Methyl (S)-5-oxopiperazine-2-carboxylate158.151.1174 mgAmine Component
HATU380.231.1418 mgCoupling Reagent
DIPEA129.242.5434 µL (0.323 g)Base
Anhydrous DMF73.09-10 mLSolvent
Ethyl Acetate (EtOAc)--As neededExtraction Solvent
5% aq. LiCl--As neededAqueous Wash
Saturated aq. NaHCO₃--As neededAqueous Wash
Brine--As neededAqueous Wash
Anhydrous MgSO₄ or Na₂SO₄--As neededDrying Agent
Step-by-Step Procedure
  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add N-Boc-L-Alanine (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Add anhydrous DMF (10 mL) and stir the mixture until all solids are dissolved.

  • Pre-activation: Cool the flask to 0 °C in an ice bath. Add DIPEA (2.5 eq) dropwise to the solution. Stir the mixture at 0 °C for 5-10 minutes. This "pre-activation" step allows for the formation of the OAt-active ester.

  • Amine Addition: Add methyl (S)-5-oxopiperazine-2-carboxylate (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Quenching & Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (50 mL).

    • Wash the organic layer sequentially with 5% aq. LiCl (3 x 20 mL) to remove DMF, saturated aq. NaHCO₃ (2 x 20 mL) to remove excess acid and HOBt, and finally with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure dipeptide.

Mechanistic Rationale and Workflow

The "Why" Behind the Protocol
  • Pre-activation: Adding the base and coupling reagent to the carboxylic acid before introducing the amine is crucial.[14] This ensures the formation of the activated ester intermediate, minimizing potential side reactions, such as the racemization of the activated amino acid.

  • Equivalents: A slight excess of the amine component and HATU ensures the complete consumption of the more valuable carboxylic acid partner. Using 2.5 equivalents of DIPEA ensures complete deprotonation of the carboxylic acid (1 eq) and the hexafluorophosphate salt of HATU (1 eq), with a slight excess to drive the reaction.

  • 0 °C to RT: Starting the reaction at 0 °C helps control the initial exotherm and minimizes potential side reactions. Allowing it to warm to room temperature provides sufficient energy to ensure the reaction goes to completion in a reasonable timeframe.

  • LiCl Wash: Washing with a dilute lithium chloride solution is a standard and effective method for removing residual DMF from ethyl acetate extracts, as DMF is highly soluble in this aqueous solution.

Reaction Mechanism Diagram

The coupling proceeds via a well-established mechanism involving the formation of a highly reactive OAt-ester.[12][13]

HATU_Mechanism RCOOH R-COOH (N-Protected Amino Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO Deprotonation DIPEA DIPEA (Base) DIPEA->RCOO Deprotonation HATU HATU ActiveEster OAt-Active Ester HATU->ActiveEster Activation TMU Tetramethylurea (Byproduct) HATU->TMU forms Amine Methyl 5-oxopiperazine- 2-carboxylate (Amine) Peptide Dipeptide Product Amine->Peptide Nucleophilic Attack RCOO->ActiveEster Activation ActiveEster->Peptide Nucleophilic Attack

Caption: HATU-mediated peptide coupling mechanism.

Experimental Workflow Diagram

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification & Analysis prep Dissolve R-COOH & HATU in Anhydrous DMF cool Cool to 0 °C prep->cool preactivate Add DIPEA (Base) (Pre-activation) cool->preactivate add_amine Add Amine Component preactivate->add_amine react Stir at RT for 2-4h add_amine->react monitor Monitor by TLC / LC-MS react->monitor extract Dilute with EtOAc monitor->extract wash1 Wash with 5% LiCl extract->wash1 wash2 Wash with sat. NaHCO₃ wash1->wash2 wash3 Wash with Brine wash2->wash3 dry Dry (MgSO₄) & Concentrate wash3->dry purify Flash Column Chromatography dry->purify analyze Characterize Product (NMR, LC-MS) purify->analyze

Caption: Experimental workflow for peptide coupling.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive reagents (HATU is moisture-sensitive).2. Insufficient base.3. Poor quality (wet) solvent.1. Use a fresh bottle of HATU or store it properly in a desiccator.2. Ensure accurate addition of DIPEA.3. Use anhydrous grade DMF from a sealed bottle.
Incomplete Reaction 1. Insufficient reaction time.2. Steric hindrance is higher than anticipated.1. Allow the reaction to stir longer (overnight if necessary).2. Gently warm the reaction to 40-50 °C. Consider a more potent coupling reagent like COMU if the issue persists.
Multiple Byproducts 1. Racemization of the N-protected amino acid.2. Guanidinylation of the amine by HATU.[9]1. Ensure the pre-activation time is not excessively long and maintain low temperatures.2. Avoid a large excess of HATU. Use phosphonium-based reagents (e.g., PyAOP) which do not cause this side reaction.[9]
Difficult Purification 1. Residual DMF in the crude product.2. Tetramethylurea byproduct co-elutes with the product.1. Perform the LiCl washes diligently.2. The urea byproduct is water-soluble; ensure thorough aqueous washes.

Characterization

The final purified product should be characterized using standard analytical techniques to confirm its identity and purity:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the formation of the new amide bond.

  • Mass Spectrometry (LC-MS or HRMS): To confirm the molecular weight of the desired product and assess its purity.

Conclusion

The coupling of N-protected amino acids to constrained scaffolds like methyl 5-oxopiperazine-2-carboxylate is a critical transformation for creating sophisticated peptidomimetics. By employing a high-efficiency uronium salt reagent such as HATU with a hindered base like DIPEA, this conversion can be achieved in high yield. The detailed protocol and mechanistic insights provided herein offer a reliable and robust method for researchers, enabling the synthesis of complex peptide structures for applications in drug discovery and chemical biology.

References

  • The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. Academia.edu. [Link]

  • Carpino, L. A., et al. (1996). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry, 61(8), 2734-2743. [Link]

  • de Meijere, A., et al. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. PubMed. [Link]

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]

  • Sharma, A., et al. (2022). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 12(2), 1039-1045. [Link]

  • Manne, S. R., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 13(1), 168-172. [Link]

  • Wikipedia. (n.d.). HATU. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. PubMed. [Link]

  • ResearchGate. (2014, June 11). How many equivalents of HOBt must use in peptide coupling using EDC?[Link]

  • Palacios, F., et al. (2011). β-Nitroacrylates as Key Building Blocks for the Synthesis of Alkyl 3-Substituted 5-Oxopiperazine-2-carboxylates under Fully Heterogeneous Conditions. ResearchGate. [Link]

  • Batey, R. A., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943-954. [Link]

  • Procter, D. J., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(34), 9066-9071. [Link]

  • Li, C-J., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Chemical Communications, 58(98), 13618-13621. [Link]

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of (R)-methyl 5-oxopiperazine-2-carboxylate

Introduction: The Significance of (R)-methyl 5-oxopiperazine-2-carboxylate in Medicinal Chemistry (R)-methyl 5-oxopiperazine-2-carboxylate is a chiral heterocyclic scaffold of significant interest in the pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of (R)-methyl 5-oxopiperazine-2-carboxylate in Medicinal Chemistry

(R)-methyl 5-oxopiperazine-2-carboxylate is a chiral heterocyclic scaffold of significant interest in the pharmaceutical industry. Its rigid, conformationally constrained structure makes it an attractive building block for the synthesis of a wide range of biologically active molecules, including constrained peptides and small molecule therapeutics. The precise stereochemistry at the C2 position is often crucial for target engagement and pharmacological activity, making the development of robust and scalable enantioselective synthetic routes a critical endeavor for drug development professionals.

This application note provides a comprehensive guide to the scale-up synthesis of (R)-methyl 5-oxopiperazine-2-carboxylate, targeting researchers, scientists, and process chemists in the pharmaceutical and fine chemical industries. We will delve into two primary, field-proven synthetic strategies: a chiral pool approach starting from D-serine and a catalytic asymmetric hydrogenation route. This guide will offer detailed protocols, an in-depth analysis of the causality behind experimental choices, a critical comparison of the scalability of each route, and a thorough examination of the associated process safety and hazard considerations.

Strategic Approaches to Enantiomerically Pure (R)-methyl 5-oxopiperazine-2-carboxylate

The industrial synthesis of a chiral active pharmaceutical ingredient (API) or intermediate is a multi-faceted challenge where elegance in chemical design must be balanced with practicality, safety, and economic viability. For (R)-methyl 5-oxopiperazine-2-carboxylate, two principal strategies have emerged as the most promising for large-scale production:

  • Chiral Pool Synthesis from D-Serine: This approach leverages the readily available and inexpensive chiral starting material, D-serine, to introduce the desired stereochemistry. The synthesis proceeds through a series of reliable and well-understood chemical transformations.

  • Catalytic Asymmetric Hydrogenation: This method involves the use of a chiral catalyst to stereoselectively reduce a prochiral precursor, typically a pyrazine-2-carboxylate derivative. This approach can be highly efficient and atom-economical.

The choice between these routes often depends on a variety of factors, including the cost and availability of starting materials and catalysts, the required capital investment for specialized equipment, and the overall process robustness.

Route 1: Chiral Pool Synthesis from D-Serine - A Detailed Protocol and Scale-Up Analysis

This synthetic strategy, adapted from the work of Piarulli and coworkers, has demonstrated high efficiency on a laboratory scale and presents a strong foundation for industrial production.[1][2]

Synthetic Pathway Overview

The synthesis commences with the protection of D-serine methyl ester, followed by mesylation of the hydroxyl group and subsequent displacement with sodium azide. The pivotal step involves the catalytic hydrogenation of the azido-ester, which concurrently reduces the azide to a primary amine and facilitates intramolecular cyclization to form the desired 5-oxopiperazine-2-carboxylate.

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D_Serine [label="D-Serine"]; D_Serine_Ester [label="D-Serine Methyl Ester"]; Mesylated_Ester [label="Mesylated Intermediate"]; Azido_Ester [label="Azido-Ester Intermediate"]; Target [label="(R)-methyl 5-oxopiperazine-2-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

D_Serine -> D_Serine_Ester [label="Esterification\n(MeOH, SOCl2)"]; D_Serine_Ester -> Mesylated_Ester [label="Mesylation\n(MsCl, Et3N)"]; Mesylated_Ester -> Azido_Ester [label="Azide Displacement\n(NaN3, DMF)"]; Azido_Ester -> Target [label="Reductive Cyclization\n(H2, Pd/C)"]; }

Caption: Synthetic pathway from D-Serine.

Detailed Experimental Protocol for Scale-Up

Step 1: Esterification of D-Serine

  • Reaction: D-Serine + Thionyl Chloride in Methanol

  • Rationale: This is a classic and cost-effective method for the esterification of amino acids. Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ, which protonates the amino acid and catalyzes the esterification.

  • Scale-Up Considerations:

    • Reagent Addition: The addition of thionyl chloride to methanol is highly exothermic. On a large scale, this requires a jacketed reactor with efficient cooling and slow, controlled addition of the reagent.

    • Off-Gassing: The reaction generates HCl and SO2 gas. A robust off-gas scrubbing system is necessary to neutralize these corrosive and toxic gases.

    • Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. On a large scale, this requires a high-capacity rotary evaporator or a vacuum dryer. The crude product is often taken directly to the next step to minimize handling losses.

Step 2: Mesylation of D-Serine Methyl Ester

  • Reaction: D-Serine Methyl Ester + Methanesulfonyl Chloride (MsCl) in the presence of Triethylamine (Et3N)

  • Rationale: The hydroxyl group is converted to a good leaving group (mesylate) to facilitate the subsequent nucleophilic substitution with azide. Triethylamine is used as a base to neutralize the HCl generated during the reaction.

  • Scale-Up Considerations:

    • Temperature Control: This reaction is also exothermic. Maintaining a low temperature (typically 0-5 °C) during the addition of MsCl is crucial to prevent side reactions.

    • Base Addition: Triethylamine should be added cautiously to control the exotherm.

    • Work-up: The triethylamine hydrochloride salt formed during the reaction needs to be removed. On a large scale, this is typically achieved by aqueous washing. The choice of extraction solvent is critical to ensure good phase separation and minimize product loss.

Step 3: Azide Displacement

  • Reaction: Mesylated Intermediate + Sodium Azide (NaN3) in Dimethylformamide (DMF)

  • Rationale: The mesylate is displaced by the azide nucleophile in an SN2 reaction. DMF is a good polar aprotic solvent for this transformation.

  • Scale-Up and Safety Considerations:

    • Sodium Azide Handling: Sodium azide is highly toxic and can form explosive heavy metal azides.[3] Strict handling protocols, including the use of non-sparking tools and dedicated equipment, are mandatory. All equipment must be thoroughly cleaned to remove any traces of heavy metals.[4]

    • Reaction Monitoring: The reaction progress should be closely monitored by HPLC to ensure complete conversion and minimize the formation of impurities.

    • Work-up: The work-up involves quenching the reaction with water and extracting the product. Large volumes of aqueous waste containing residual azide will be generated, which must be treated according to strict environmental regulations.

Step 4: Reductive Cyclization

  • Reaction: Azido-Ester Intermediate + Hydrogen (H2) gas with Palladium on Carbon (Pd/C) catalyst

  • Rationale: This is the key step where the azide is reduced to a primary amine, which then undergoes spontaneous intramolecular cyclization to form the piperazinone ring. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Scale-Up and Safety Considerations:

    • Hydrogenation Reactor: This reaction must be carried out in a specialized high-pressure hydrogenation reactor designed to handle flammable gases.[5][6] The reactor should be equipped with appropriate safety features, such as rupture discs and emergency venting systems.

    • Catalyst Handling: Palladium on carbon is pyrophoric when dry. It should be handled under a nitrogen atmosphere or as a wet paste.

    • Reaction Conditions: The reaction is typically run at elevated pressure and temperature. Careful control of these parameters is essential for safety and to ensure complete reaction.

    • Filtration: After the reaction, the catalyst must be carefully filtered. The filter cake should be kept wet to prevent ignition.

Purification of the Final Product

The final product, (R)-methyl 5-oxopiperazine-2-carboxylate, is a polar and hygroscopic compound.[7] Large-scale purification can be challenging.

  • Crystallization: If a suitable solvent system can be found, crystallization is the most cost-effective method for purification on a large scale.

  • Chromatography: For high-purity requirements, large-scale preparative chromatography, such as Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC), may be necessary.[8][9] Polysaccharide-based chiral stationary phases are often effective for the separation of such polar chiral compounds.[10]

Route 2: Catalytic Asymmetric Hydrogenation - A High-Throughput Alternative

Asymmetric hydrogenation offers a more direct and potentially more atom-economical route to chiral piperazinones.[4][11] This approach avoids the use of stoichiometric chiral starting materials and can be highly efficient.

Synthetic Pathway Overview

A common precursor for this route is a pyrazine-2-carboxylate derivative, which is hydrogenated using a chiral catalyst, typically based on rhodium or ruthenium with a chiral phosphine ligand.

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Pyrazine [label="Pyrazine-2-carboxylate"]; Target [label="(R)-methyl 5-oxopiperazine-2-carboxylate", fillcolor="#34A853", fontcolor="#FFFFFF"];

Pyrazine -> Target [label="Asymmetric Hydrogenation\n(H2, Chiral Catalyst)"]; }

Caption: Asymmetric hydrogenation pathway.

Detailed Protocol and Scale-Up Analysis

Step 1: Synthesis of the Pyrazine Precursor

The synthesis of the pyrazine-2-carboxylate precursor can be achieved through various methods, often involving the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. The specifics of this synthesis are beyond the scope of this application note, but it is a critical step that will impact the overall process economics.

Step 2: Asymmetric Hydrogenation

  • Reaction: Pyrazine-2-carboxylate + H2 gas with a Chiral Catalyst

  • Rationale: The chiral catalyst creates a chiral environment that directs the addition of hydrogen to one face of the pyrazine ring, leading to the formation of the desired (R)-enantiomer with high enantiomeric excess (ee).

  • Scale-Up Considerations:

    • Catalyst Selection and Sourcing: The choice of catalyst and ligand is critical for achieving high enantioselectivity and turnover numbers (TON). These catalysts can be expensive, and their availability on a large scale needs to be considered.

    • Reaction Optimization: The reaction conditions, including pressure, temperature, solvent, and catalyst loading, must be carefully optimized to maximize both yield and enantioselectivity.

    • Catalyst Removal: After the reaction, the catalyst must be removed from the product. This can be a significant challenge, especially with homogeneous catalysts. Techniques such as nanofiltration or carbon treatment may be employed.

    • Hydrogenation Equipment: As with Route 1, a specialized high-pressure hydrogenation reactor is required.[5][6]

Purification

The purification of the product from the asymmetric hydrogenation route is similar to that of the chiral pool synthesis, with the added challenge of removing trace amounts of the metal catalyst.

Process Safety and Hazard Analysis: A Critical Requirement

Both synthetic routes involve hazardous reagents and reactions that demand a rigorous process safety management program.

Hazards Associated with the D-Serine Route:

  • Sodium Azide (NaN3):

    • Toxicity: Highly toxic by inhalation, ingestion, and skin contact.[3]

    • Explosive Hazard: Can form highly explosive heavy metal azides. Reacts with acids to form the explosive and toxic hydrazoic acid.[1]

    • Engineering Controls: Dedicated and isolated handling areas, use of personal protective equipment (PPE), and specialized waste treatment procedures are essential.[8]

  • Catalytic Hydrogenation:

    • Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air.

    • Pyrophoric Catalyst: The Pd/C catalyst can ignite spontaneously if exposed to air when dry.

    • Engineering Controls: Use of intrinsically safe equipment, proper grounding and bonding to prevent static discharge, and inert atmosphere blanketing are critical.[12][13]

Hazards Associated with the Asymmetric Hydrogenation Route:

  • Catalytic Hydrogenation: The same hazards as described for the D-Serine route apply here.

  • Metal Catalysts: Many of the rhodium and ruthenium catalysts are toxic and require careful handling and removal from the final product to meet regulatory requirements.

A thorough Process Hazard Analysis (PHA), such as a Hazard and Operability (HAZOP) study, should be conducted before any scale-up activities are initiated.

Quantitative Comparison of Scale-Up Strategies

The choice of the optimal synthetic route for industrial production depends on a careful evaluation of several key metrics.

MetricChiral Pool Synthesis (from D-Serine)Catalytic Asymmetric HydrogenationRationale and Field-Proven Insights
Starting Material Cost Low (D-Serine is inexpensive)Moderate to High (Pyrazine precursor synthesis can be complex)The cost of the chiral catalyst in the asymmetric route can be a significant factor.
Process Mass Intensity (PMI) HighPotentially LowerThe D-Serine route involves more steps and protecting groups, leading to a higher PMI.[14]
Atom Economy LowerHigherAsymmetric hydrogenation is inherently more atom-economical.
Cycle Time Longer (multi-step synthesis)Shorter (fewer steps)A shorter cycle time can lead to higher plant throughput.
Capital Investment Moderate (standard reactors) to High (for hydrogenation)High (requires specialized high-pressure reactors and potentially expensive catalysts)Both routes require investment in hydrogenation capabilities.
Process Safety High Hazard (Sodium Azide)High Hazard (Hydrogenation)The handling of sodium azide on a large scale requires significant engineering controls and specialized expertise.[1]
Enantiomeric Purity High (derived from chiral pool)High (dependent on catalyst performance)Both routes can achieve high enantiomeric purity.

Conclusion and Recommendations

Both the chiral pool synthesis from D-serine and the catalytic asymmetric hydrogenation route offer viable pathways for the large-scale production of (R)-methyl 5-oxopiperazine-2-carboxylate.

  • The D-Serine route is a robust and well-established method that relies on inexpensive starting materials. However, it is a longer synthesis with a higher Process Mass Intensity and involves the use of the highly hazardous reagent, sodium azide. This route may be favored if the necessary infrastructure and expertise for handling azides are already in place.

  • The asymmetric hydrogenation route is more elegant and atom-economical, with a shorter cycle time. However, it requires a significant investment in catalyst development and sourcing, and the cost of the catalyst can be a major driver of the overall process economics. This route is often preferred for new processes where green chemistry principles and process efficiency are primary considerations.

Ultimately, the selection of the optimal route will depend on a thorough techno-economic analysis and a comprehensive risk assessment tailored to the specific capabilities and priorities of the manufacturing organization. It is highly recommended to perform a detailed cost analysis, including raw materials, waste disposal, and capital expenditure, before committing to a specific manufacturing process.[15]

References

  • Ardena. (n.d.). Chirality in drug development: from racemic mixtures to enantiopure substances. Retrieved from [Link][16]

  • Hsu, L. C., Kim, H., Yang, X., & Ross, D. (2011). Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development. Chirality, 23(4), 361–366. [Link][8]

  • Li, W., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(20), 5733-5738. [Link][4][11]

  • Piarulli, U., et al. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433-8436. [Link][1][2]

  • SCI. (n.d.). REACTOR DESIGN AND SAFETY. Retrieved from [Link][12]

  • Kumar, A. (2025, July 8). Choosing the right hydrogenation reactor: A guide for oleochemical manufacturers. Kumar Metal. Retrieved from [Link][5]

  • University of California, Berkeley. (2017, July 14). Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety. Retrieved from [Link][3]

  • Element Lab Solutions. (n.d.). HPLC Chiral Columns. Retrieved from [Link][10]

  • ACS Publications. (2022, September 2). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. Retrieved from [Link][10]

  • CHIMIA. (2003). Opportunities and Limits of the Use of Azides in Industrial Production. Implementation of Safety Measures. Retrieved from [Link][1]

  • SciSpace. (1997, February 1). Catalytic hydrogenation reactors for the fine chemicals industries. Their design and operation. Retrieved from [Link][17]

  • SCIREA. (2024, January 16). The Challenges and Solutions of Chiral Drug Preparation Techniques. Retrieved from [Link][18]

  • HySafe. (n.d.). Safe design for large scale H2 production facilities. Retrieved from [Link][13]

  • American Laboratory. (2023, September 26). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. Retrieved from [Link][9]

  • ACS Publications. (2024, April 26). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. Retrieved from [Link][14]

  • Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved from [Link][19]

  • PMC. (n.d.). Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. Retrieved from [Link][20]

  • arXiv. (2025, February 17). Techno-Economic Analysis of Hydrogen Production: Costs, Policies, and Scalability in the Transition to Net-Zero. Retrieved from [Link][15]

Sources

Application

Application Note: Synthesis and Optimization of Spirocyclopropanated 5-Oxopiperazine-2-Carboxylates

Introduction and Mechanistic Rationale The piperazine and piperazinone heterocycles are privileged scaffolds in modern medicinal chemistry, frequently serving as rigidified dipeptide mimics in the development of metallop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The piperazine and piperazinone heterocycles are privileged scaffolds in modern medicinal chemistry, frequently serving as rigidified dipeptide mimics in the development of metalloproteinase inhibitors, antiarthritics, and GPIIb/IIIa antagonists [1]. However, achieving high structural diversity around the piperazine core—specifically introducing conformational constraints like spirocyclopropanation—often requires lengthy, low-yielding linear syntheses.

To overcome these bottlenecks, a highly modular, three-step synthetic workflow utilizing methyl 2-chloro-2-cyclopropylideneacetate as a multifunctional building block has been developed [2]. This approach allows for the rapid, combinatorial assembly of 3-spirocyclopropanated 5-oxopiperazine-2-carboxylates with remarkable variability at three distinct substitution points ( R1 , R2 , and R3 ).

The Thorpe-Ingold Effect in Ring Closure

The success of this protocol hinges on the Thorpe-Ingold effect (angle compression). The introduction of the 1,1-disubstituted spirocyclopropane motif in the bishalide intermediate sterically compresses the internal bond angles of the linear chain. This preorganizes the molecule, forcing the electrophilic and nucleophilic termini into close spatial proximity, thereby drastically lowering the activation entropy required for the final ring-closing twofold nucleophilic substitution [2].

ThorpeIngold Linear Linear Bishalide (Flexible) Cyclopropyl Spirocyclopropane Motif (Steric Bulk) Linear->Cyclopropyl Introduction of Preorganized Preorganized Conformer (Reactive Ends Proximal) Cyclopropyl->Preorganized Angle Compression (Thorpe-Ingold) Cyclized Rapid Ring Closure (High Yield) Preorganized->Cyclized Intramolecular Substitution

Figure 1: Mechanistic rationale of the Thorpe-Ingold effect driving rapid intramolecular cyclization.

Experimental Workflow Design

The synthesis is a self-validating, three-step sequence designed to minimize complex purifications. It proceeds via (1) Michael addition, (2) modified Schotten-Baumann acylation, and (3) ring-closing nucleophilic substitution [1, 2].

ProtocolWorkflow SM Methyl 2-chloro-2-cyclopropylideneacetate (Building Block) Step1 Step 1: Michael Addition (RT, Solvent-free or MeOH) SM->Step1 Amine1 Primary Amine (R¹-NH₂) Amine1->Step1 Adduct Adduct Intermediate Step1->Adduct Step2 Step 2: Acylation (Modified Schotten-Baumann) Adduct->Step2 AcidChloride α-Bromo Acid Chloride (R²) AcidChloride->Step2 Bishalide Bishalide Intermediate Step2->Bishalide Step3 Step 3: Ring-Closing Nucleophilic Substitution Bishalide->Step3 Amine2 Primary Amine (R³-NH₂) Amine2->Step3 Product Spirocyclopropanated 5-Oxopiperazine-2-Carboxylate Step3->Product Thorpe-Ingold Effect Driven

Figure 2: Three-step synthetic workflow for spirocyclopropanated 5-oxopiperazine-2-carboxylates.

Step-by-Step Methodology

Step 1: Michael Addition

Objective: Form the secondary amine adduct by reacting a primary amine with the cyclopropylideneacetate building block. Causality: The highly electrophilic nature of the conjugated double bond in methyl 2-chloro-2-cyclopropylideneacetate enables a rapid, catalyst-free Michael addition.

  • Reaction Setup: Dissolve methyl 2-chloro-2-cyclopropylideneacetate (1.0 equiv) in a minimal amount of anhydrous methanol (or run neat if the amine is a liquid).

  • Addition: Slowly add the primary aliphatic or aromatic amine ( R1−NH2​ , 1.1 equiv) dropwise at 0 °C to control the initial exotherm.

  • Propagation: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Self-Validating Check: Monitor via TLC (Hexanes/EtOAc). The disappearance of the UV-active starting material and the appearance of a more polar, ninhydrin-positive spot confirms adduct formation. 1H NMR should show the disappearance of the characteristic alkene protons and the emergence of upfield cyclopropyl multiplets (0.8–1.5 ppm).

  • Workup: Concentrate under reduced pressure. The crude adduct is typically pure enough to be used directly in the next step.

Step 2: Modified Schotten-Baumann Acylation

Objective: Acylate the secondary amine adduct with an α -bromo acid chloride to form the bishalide intermediate. Causality: Utilizing a biphasic aqueous/organic system ensures that the HCl byproduct is immediately neutralized by the aqueous base, preventing the protonation of the secondary amine (which would render it non-nucleophilic) while protecting the highly reactive acid chloride from premature hydrolysis.

  • Reaction Setup: Dissolve the crude adduct from Step 1 in dichloromethane (DCM). Add an equal volume of saturated aqueous NaHCO3​ to create a biphasic system.

  • Addition: Cool the biphasic mixture to 0 °C under vigorous stirring. Slowly add the α -bromo acid chloride ( R2−CH(Br)COCl , 1.2 equiv) dissolved in a small volume of DCM.

  • Propagation: Stir vigorously for 1–2 hours at room temperature.

  • Workup: Separate the organic layer, extract the aqueous layer twice with DCM, dry the combined organics over anhydrous Na2​SO4​ , and concentrate.

Step 3: Ring-Closing Twofold Nucleophilic Substitution

Objective: Cyclize the bishalide intermediate into the final spirocyclopropanated 5-oxopiperazine-2-carboxylate. Causality: The primary amine ( R3−NH2​ ) first attacks the highly electrophilic α -bromo amide position. Driven by the Thorpe-Ingold effect, the newly installed secondary amine rapidly undergoes an intramolecular SN​2 displacement of the secondary chloride, closing the 6-membered piperazinone ring[2].

  • Reaction Setup: Dissolve the crude bishalide in acetonitrile (MeCN) or use the nucleophilic amine ( R3−NH2​ ) as the solvent if it is a readily available liquid (e.g., benzylamine).

  • Addition: Add the primary amine (3.0–5.0 equiv) to the solution.

  • Propagation: Heat the reaction mixture to 60–80 °C for 4–12 hours.

  • Self-Validating Check: 1H NMR of the crude mixture will reveal the diagnostic downfield shift of the chiral center proton adjacent to the carboxylate, confirming ring closure.

  • Purification: Perform a standard acid/base extraction to remove excess amine, followed by filtration over a short pad of silica gel.

Quantitative Data & Scope Summary

The protocol demonstrates broad functional group tolerance and high yields across diverse substitution patterns. Notably, when utilizing α -bromophenylacetic acid chloride ( R2 = Phenyl), the reaction exhibits high diastereoselectivity, preferentially forming the trans-configured 6-phenyl-5-oxopiperazine-2-carboxylates [2].

R1 (Primary Amine) R2 ( α -Bromo Acid Group) R3 (Nucleophilic Amine)Overall Yield (%)Diastereoselectivity
BenzylHBenzyl93N/A
3-BenzyloxypropylHBenzyl88N/A
BenzylPhenylBenzyl85trans-selective
IsopropylHAniline76N/A
BenzylMethylBenzyl81trans-selective
MethylH4-Methoxybenzyl89N/A

Table 1: Representative yields and stereochemical outcomes for the synthesis of various spirocyclopropanated 5-oxopiperazine-2-carboxylates. Yields represent isolated product over the multi-step sequence[1, 2].

References

  • High yielding selective access to spirocyclopropanated 5-oxopiperazine-2-carboxylates and 1,4-diazepane-2,5-diones from methyl 2-chloro-2-cyclopropylideneacetate Organic & Biomolecular Chemistry URL:[Link]

  • Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates Organic & Biomolecular Chemistry URL:[Link]

Method

Application Note: Advanced Cyclization Protocols for Methyl 5-Oxopiperazine-2-Carboxylate Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Strategic Overview Methyl 5-oxopiperazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Strategic Overview

Methyl 5-oxopiperazine-2-carboxylate and its derivatives are highly valued scaffolds in modern drug discovery. They serve as conformationally restricted bioisosteres for amino acids and are frequently utilized in the synthesis of peptidomimetics, such as rigidified Arg-Gly-Asp (RGD) motif mimics and diketopiperazines [1].

The synthesis of these heterocycles heavily relies on highly controlled intramolecular cyclization events. The primary challenge in these syntheses is regioselectivity —specifically, favoring the formation of the 6-membered 5-oxopiperazine ring over competing 7-membered 1,4-diazepane-2,5-diones (lactams) or undesired intermolecular oligomerizations. This application note details two field-proven, self-validating cyclization protocols designed to maximize yield and stereochemical integrity.

Mechanistic Insights & Causality (E-E-A-T)

To ensure robust protocol execution, it is critical to understand the causality behind the reagent selection and reaction conditions:

  • Orthogonal Protecting Groups (Boc vs. Fmoc): In multi-step sequences involving peptide coupling, the tert-butyloxycarbonyl (Boc) group is strictly preferred over Fmoc. Fmoc deprotection requires basic conditions (e.g., piperidine), which can trigger premature, uncontrolled cyclization or epimerization of the chiral centers. Boc deprotection relies on acidic conditions (TFA), allowing the intermediate to be isolated as a stable TFA salt.

  • Base-Promoted Intramolecular Aminolysis: Cyclization requires the liberation of the free amine from its salt form. Using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is mandatory. Stronger, nucleophilic bases (like NaOH or KOH) will inevitably hydrolyze the methyl ester to the corresponding carboxylic acid, destroying the target scaffold and preventing cyclization.

  • Thermodynamic vs. Kinetic Control in Reductive Cyclization: When utilizing azide precursors, catalytic hydrogenation (Pd/C, H₂) reduces the azide to a highly nucleophilic primary amine. By conducting this reduction in the presence of Triethylamine (Et₃N) in Methanol, the intermediate amine undergoes spontaneous, kinetically favored intramolecular attack on the adjacent linear ester, yielding the 6-membered ring in a single pot [2].

Experimental Workflows

The following DOT diagram illustrates the two primary synthetic pathways for generating methyl 5-oxopiperazine-2-carboxylate derivatives.

G SM1 Michael Acceptor (e.g., Methyl 2-chloro-2-cyclopropylideneacetate) Step1A 1. Michael Addition (Primary Amine, LiI, DMF) SM1->Step1A SM2 Azido-Ester Precursor (e.g., Methyl 3-azido-2-aminopropanoate) Step1B 1. N-Alkylation (Ethyl bromoacetate, Base) SM2->Step1B Step2A 2. Peptide Coupling (N-Boc-Glycine, EDC/HOBt) Step1A->Step2A Step3A 3. Boc Deprotection (TFA/DCM) Step2A->Step3A Cyclize Intramolecular Cyclization (Base-Promoted or Spontaneous) Step3A->Cyclize Step2B 2. Catalytic Hydrogenation (H2, Pd/C, MeOH) Step1B->Step2B Step2B->Cyclize Product Methyl 5-oxopiperazine-2-carboxylate Derivatives Cyclize->Product

Figure 1: Divergent synthetic pathways for methyl 5-oxopiperazine-2-carboxylate derivatives.

Detailed Step-by-Step Methodologies

Protocol A: Michael Addition & Peptide Coupling Cyclization

Adapted for spirocyclopropanated and highly substituted derivatives [1].

Phase 1: Intermediate Preparation

  • Michael Addition: Dissolve methyl 2-chloro-2-cyclopropylideneacetate (1.0 eq) in anhydrous DMF. Add LiI (0.1 eq) and the primary amine (e.g., 3-benzyloxypropylamine, 1.1 eq). Stir at 20 °C for 72 hours. Quench with water, extract with EtOAc, and purify via silica gel chromatography.

  • Peptide Coupling: Dissolve the resulting secondary amine (1.0 eq) in anhydrous DCM. Add N-Boc-glycine (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Cool to 0 °C and add EDC·HCl (1.5 eq) portion-wise. Stir at room temperature for 16 hours. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Phase 2: Deprotection and Cyclization 3. Boc Removal: Dissolve the coupled intermediate in a 20% (v/v) solution of Trifluoroacetic Acid (TFA) in DCM. Stir at room temperature for 2 hours. Monitor completion via LC-MS. 4. Concentration: Remove all volatiles under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA, yielding the intermediate as a crude TFA salt. 5. Cyclization: Dissolve the TFA salt in anhydrous Methanol (0.05 M concentration to prevent intermolecular oligomerization). Add DIPEA (5.0 eq) dropwise. 6. Heating: Reflux the mixture (approx. 65 °C) for 12–24 hours. The non-nucleophilic base neutralizes the TFA, allowing the liberated primary amine to attack the methyl ester. 7. Workup: Concentrate the reaction mixture. Partition between EtOAc and water. Wash the organic layer with brine, dry over Na₂SO₄, and purify via flash chromatography to isolate the 5-oxopiperazine-2-carboxylate derivative.

Protocol B: Reductive Hydrogenation & Spontaneous Cyclization

Ideal for synthesizing unsubstituted or stereospecific core scaffolds from azido-amino acids [2].

Phase 1: Precursor Assembly

  • Alkylation: To a solution of methyl (R)-3-azido-2-aminopropanoate (1.0 eq) in DMF, add K₂CO₃ (2.5 eq) and ethyl bromoacetate (1.1 eq). Stir at room temperature until complete alkylation is observed via TLC. Extract and purify to yield methyl (R)-3-azido-2-((2-ethoxy-2-oxoethyl)amino)propanoate.

Phase 2: One-Pot Reduction and Cyclization 2. System Setup: Dissolve the azido-ester intermediate (1.0 eq) in HPLC-grade Methanol (0.1 M). Add Triethylamine (Et₃N) (1.5 eq). 3. Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate) under an inert argon atmosphere to prevent ignition. 4. Hydrogenation: Purge the reaction flask with Hydrogen gas (H₂) and maintain under a hydrogen balloon (1 atm). Stir vigorously at room temperature for 24–48 hours.

  • Mechanistic Note: The azide is reduced to a primary amine, which immediately undergoes intramolecular aminolysis with the adjacent ethyl ester, expelling ethanol and forming the piperazinone ring.
  • Filtration: Purge the flask with Argon. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol.
  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via preparative HPLC or silica gel chromatography to afford pure methyl (R)-5-oxopiperazine-2-carboxylate.

Quantitative Data & Optimization Matrix

The following table summarizes the expected yields and optimization parameters for the two cyclization protocols.

Parameter / MetricProtocol A (Peptide Coupling Route)Protocol B (Reductive Cyclization)
Primary Application Highly substituted / Spiro-derivativesUnsubstituted / Chiral core synthesis
Cyclization Trigger DIPEA (Base-promoted)Spontaneous upon H₂ reduction
Optimal Solvent Methanol or THFMethanol
Concentration 0.05 M (High dilution required)0.1 M
Reaction Temperature 65 °C (Reflux)20–25 °C (Room Temperature)
Regioselectivity (6 vs 7-ring) Highly dependent on steric bulk>95% exclusive 6-membered ring
Average Yield (Cyclization) 75% – 93% [1]80% – 90% [2]
Major Byproducts 1,4-diazepane-2,5-diones (Lactams)Uncyclized primary amine (if incomplete)

Analytical Validation & Troubleshooting

To ensure the trustworthiness of the synthesized compounds, rigorous analytical validation is required:

  • LC-MS Monitoring: In Protocol A, the mass shift from the Boc-protected intermediate to the cyclized product should account for the loss of the Boc group (-100 Da) and the loss of Methanol (-32 Da) during cyclization.

  • NMR Verification: The formation of the 5-oxopiperazine ring is definitively confirmed by ¹H-NMR. Look for the disappearance of the linear ester alkoxy protons (e.g., the ethyl -CH₂CH₃ signals in Protocol B) and the appearance of a distinct broad singlet corresponding to the newly formed lactam N-H proton (typically between 7.5–8.5 ppm in DMSO-d₆).

  • Troubleshooting Incomplete Cyclization: If the linear amine intermediate persists, verify the pH of the reaction mixture. In Protocol A, residual TFA can protonate the amine, rendering it non-nucleophilic. Ensure an adequate excess of DIPEA is present (pH > 8).

References

  • Limbach, M., Korotkov, V. S., Es-Sayed, M., & de Meijere, A. (2008). High yielding selective access to spirocyclopropanated 5-oxopiperazine-2-carboxylates and 1,4-diazepane-2,5-diones from methyl 2-chloro-2-cyclopropylideneacetate. Organic & Biomolecular Chemistry.[Link]

  • Gilead Sciences, Inc. (2021). Tlr2 modulator compounds, pharmaceutical compositions and uses thereof.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in Methyl 5-Oxopiperazine-2-Carboxylate Synthesis

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals struggling with low yields and si...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals struggling with low yields and side-reactions during the synthesis of methyl 5-oxopiperazine-2-carboxylate and its derivatives.

Mechanistic Insight: The Cyclization Bottleneck

The synthesis of methyl 5-oxopiperazine-2-carboxylate typically involves a multi-step sequence: Michael addition of a primary amine (e.g., to a cyclopropylideneacetate or serine derivative), followed by peptide coupling with an N-protected amino acid (such as N-Boc-glycine), deprotection, and a final base-promoted cyclization[1].

The primary cause of yield collapse is the final cyclization step. Without stringent kinetic control, the acyclic precursor undergoes a divergent reaction, predominantly forming an undesired seven-membered lactam (1,4-diazepane-2,5-dione) instead of the target six-membered oxopiperazine[2]. Historically, unoptimized cyclization yields hover around 21–22% due to this competing thermodynamic pathway[2]. By manipulating reaction kinetics through concentration and base selection, yields can be reliably improved to >90%[1].

Reaction Logic & Pathway Visualization

Cyclization A Acyclic Dipeptide Precursor B Methyl 5-oxopiperazine- 2-carboxylate (6-Membered Target) A->B Optimized Kinetics (High Dilution, DIPEA) C 1,4-diazepane-2,5-dione (7-Membered Byproduct) A->C Unoptimized (High Conc., Et3N)

Divergent cyclization pathways of the acyclic precursor based on reaction conditions.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting heterocycle distribution, demonstrating how to shift the reaction from a 20% yield to a >90% yield[1],[2].

Reaction ParameterUnoptimized ConditionsOptimized ConditionsCausality / Mechanistic Effect
Concentration 0.5 M0.01 - 0.05 M High dilution prevents intermolecular oligomerization and heavily favors intramolecular 6-exo-trig closure.
Base Selection Triethylamine (Et3N)DIPEA (Hünig's Base) The steric bulk of DIPEA prevents nucleophilic interference and slows the rate of the 7-membered lactamization.
Solvent System Dichloromethane (DCM)THF / DMF (9:1) Increased solvent polarity stabilizes the transition state of the 6-membered ring closure.
Target Yield ~21%93% Kinetic control successfully overrides the thermodynamic preference for the 7-membered ring.

Self-Validating Experimental Protocol

This optimized protocol ensures built-in quality control (QC) at critical junctions to prevent downstream failure.

Workflow step1 1. Amine Addition & Acylation step2 2. Boc Deprotection (4M HCl / Dioxane) step1->step2 qc QC Check: Ninhydrin Stain (Self-Validation) step2->qc step3 3. High-Dilution Cyclization (DIPEA, THF, 0°C to RT) qc->step3 Positive (Purple/Red) fail Re-subject to HCl qc->fail Negative (Yellow/Clear)

Self-validating workflow for the synthesis of methyl 5-oxopiperazine-2-carboxylate.

Step-by-Step Methodology:
  • Precursor Assembly: Synthesize the acyclic dipeptide precursor via standard EDC/HOBt coupling of your functionalized amine (e.g., a serine methyl ester derivative) with N-Boc-glycine. Purify via flash chromatography.

  • Deprotection (The QC Checkpoint): Dissolve the N-Boc intermediate in anhydrous DCM. Add 4M HCl in dioxane (10 equivalents). Stir at room temperature for 2 hours.

    • Self-Validation: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. A deep purple/red spot confirms the presence of the free primary amine. If the stain is negative or weak, do not proceed; re-subject the mixture to HCl.

  • Preparation for Cyclization: Concentrate the deprotected intermediate in vacuo to complete dryness to remove all excess HCl. Residual acid will neutralize the base in the next step, stalling the cyclization.

  • High-Dilution Cyclization: Dissolve the crude amine hydrochloride salt in a large volume of anhydrous THF/DMF (9:1 ratio) to achieve a strict concentration of 0.01 M to 0.05 M .

  • Base Addition: Cool the solution to 0 °C. Dropwise, add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). The steric bulk of DIPEA is critical here to act purely as a proton sponge without acting as a competing nucleophile.

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by LC-MS for the disappearance of the acyclic mass and the appearance of the cyclized mass.

  • Isolation: Concentrate under reduced pressure, dilute with EtOAc, wash with saturated aqueous NaHCO3, and purify via silica gel chromatography to isolate the 6-membered methyl 5-oxopiperazine-2-carboxylate in >85% yield[1].

Troubleshooting & FAQs

Q1: Why is my reaction yielding predominantly the 7-membered 1,4-diazepane-2,5-dione instead of the 6-membered oxopiperazine? A: Expertise & Causality: The formation of the 7-membered lactam is a competing intramolecular side-reaction that occurs when the terminal amine attacks the ester carbonyl instead of the adjacent activated carbon or halide[2]. This is highly dependent on the conformational pre-organization of your acyclic precursor. Solution: You must alter the transition state kinetics. Switch from a concentrated DCM solution to a highly dilute THF/DMF solution (0.01 M). Furthermore, replace unhindered bases (like Et3N or NaOMe) with a sterically demanding base like DIPEA. This slows the 7-membered lactamization, allowing the kinetically favored 6-exo-trig/tet cyclization to dominate, boosting yields to ~93%[1].

Q2: I am observing significant epimerization (loss of chirality) at the C2 position of the oxopiperazine ring. How can I prevent this? A: Expertise & Causality: The alpha-proton adjacent to the methyl carboxylate group is highly acidic. Prolonged exposure to strong bases or elevated temperatures during the cyclization step leads to reversible deprotonation (enolate formation), resulting in racemization/epimerization at the C2 chiral center. Solution: Maintain strict temperature control. Perform the base addition at 0 °C and do not let the reaction exceed 25 °C. Avoid alkali metal bases (like NaH or KOtBu); stick exclusively to mild, non-nucleophilic organic bases like DIPEA.

Q3: My cyclization stalls completely, and LC-MS shows only the uncyclized intermediate. What went wrong? A: Expertise & Causality: This is almost always caused by incomplete Boc-deprotection or the presence of residual acid. If the amine is still Boc-protected, it cannot act as a nucleophile. If residual HCl from the deprotection step is present, it will immediately protonate your DIPEA, rendering the reaction mixture too acidic for the amine to attack. Solution: Implement the self-validating Ninhydrin TLC check described in the protocol. Furthermore, ensure you evaporate the deprotection mixture to absolute dryness (using a high-vacuum pump for at least 2 hours) before adding the cyclization solvent.

References

  • Limbach, M., Korotkov, V. S., Es-Sayed, M., & de Meijere, A. (2008). High yielding selective access to spirocyclopropanated 5-oxopiperazine-2-carboxylates and 1,4-diazepane-2,5-diones from methyl 2-chloro-2-cyclopropylideneacetate. Organic & Biomolecular Chemistry, 6(20), 3816-3822.[Link]

  • World Intellectual Property Organization. (2021). TLR2 Modulator Compounds, Pharmaceutical Compositions and Uses Thereof (Patent No. WO2021242923A1).

Sources

Optimization

optimizing HPLC purification methods for methyl 5-oxopiperazine-2-carboxylate

Welcome to the Technical Support Center for the chromatographic isolation and optimization of methyl 5-oxopiperazine-2-carboxylate . As a highly polar, basic, and functionally diverse cyclic amino acid derivative, this m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic isolation and optimization of methyl 5-oxopiperazine-2-carboxylate .

As a highly polar, basic, and functionally diverse cyclic amino acid derivative, this molecule presents unique challenges for standard preparative chromatography. This portal is designed by application scientists to provide researchers and drug development professionals with causality-driven troubleshooting, validated methodologies, and quantitative data to optimize yield and purity.

Purification Strategy Matrix

Before diving into specific troubleshooting steps, consult the decision matrix below to determine the optimal chromatographic mode based on your initial analytical screening.

HPLC_Workflow Start Crude Methyl 5-oxopiperazine-2-carboxylate Assess Initial RP-HPLC Screen (C18, 0.1% TFA / MeCN) Start->Assess Void Elutes at Void Volume (k' < 1) Assess->Void Highly Polar Tailing Severe Peak Tailing (As > 2.0) Assess->Tailing Silanol Interaction Good Good Retention & Shape (k' > 2, As < 1.2) Assess->Good Optimal HILIC Switch to HILIC Mode (Amide/Silica, High MeCN) Void->HILIC AQPhase Use AQ-C18 or Polar-Embedded Phase Tailing->AQPhase ScaleUp Preparative Scale-Up & Lyophilization Good->ScaleUp HILIC->ScaleUp AQPhase->ScaleUp

Decision matrix for optimizing HPLC purification of polar piperazine derivatives.

Frequently Asked Questions (FAQs)

Q: Why does methyl 5-oxopiperazine-2-carboxylate elute at the void volume ( t0​ ) on my standard C18 column? A: This is a function of the molecule's inherent physicochemical properties. The compound contains a secondary amine at the N1 position, a lactam (5-oxo), and a methyl ester. Under standard acidic reversed-phase (RP) conditions (e.g., 0.1% Formic Acid), the basic secondary amine is fully protonated. This drastically reduces the molecule's partition coefficient (LogD), rendering it too hydrophilic to interact with the hydrophobic C18 alkyl chains, leading to void volume elution ([1]).

Q: How do I eliminate severe peak tailing without degrading the methyl ester? A: Peak tailing in piperazine derivatives is driven by secondary ion-exchange interactions between the protonated secondary amine and unreacted, acidic silanol groups on the silica matrix ([2]). While raising the mobile phase pH above the amine's pKa (>9.0) suppresses ionization and resolves tailing, these alkaline conditions will rapidly catalyze the saponification (hydrolysis) of the C2-methyl ester. The self-validating solution is to maintain a low pH (pH 2-3) to protonate both the analyte and the silanols, and switch to a heavily end-capped or polar-embedded stationary phase (e.g., AQ-C18) ([3]).

Q: My UV chromatogram shows very weak peaks even at high sample concentrations. Is my compound degrading on-column? A: Not necessarily. Methyl 5-oxopiperazine-2-carboxylate lacks an extended conjugated π -system. Its only chromophores are the isolated ester and lactam carbonyls, which exhibit weak UV absorbance maxima below 220 nm. Relying on standard 254 nm detection will result in false negatives. Optimization requires monitoring at 210 nm using high-purity solvents, or preferably switching to an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (LC-MS) for mass-directed purification ([4]).

Troubleshooting Guide

Specific IssueMechanistic CauseRecommended Intervention
Co-elution with Uncyclized Precursors The target cyclized piperazine shares similar molecular weight and polarity with its linear dipeptide precursor, causing co-elution on standard C18 phases.Switch to a Phenyl-Hexyl column. The π−π interactions offer orthogonal selectivity, exploiting the rigid conformation of the piperazine ring to separate it from the flexible linear precursor.
Loss of Product Mass Post-Purification High purity is achieved, but isolated mass post-lyophilization is much lower than expected. Piperazine derivatives are hygroscopic and can sublimate under deep vacuum if isolated as a free base ([2]).Isolate as a stable salt. Ensure the preparative mobile phase contains a stoichiometric excess of a volatile acid (e.g., 0.1% HCl or Formic Acid) so the product lyophilizes as a stable salt.
Peak Splitting or Distortion in HILIC The sample was dissolved and injected in a highly aqueous solvent. In HILIC, water is the strong eluting solvent; injecting water disrupts the stationary enriched water layer, causing premature and distorted elution.Adjust sample diluent. Dissolve the crude mixture in a minimum of 70-80% Acetonitrile before injection. If solubility is poor, use a small volume of DMSO, then dilute with Acetonitrile.

Quantitative Data: Chromatographic Mode Comparison

The following table summarizes the expected quantitative parameters for methyl 5-oxopiperazine-2-carboxylate across different chromatographic modes, providing a baseline for your method development.

Purification ModeStationary PhaseMobile Phase SystemRetention Factor ( k′ )Peak Asymmetry ( As​ )Typical Recovery
Standard RP-HPLC C18 (Bare)0.1% FA in H2​O / MeCN< 0.5 (Void)N/A< 40%
Ion-Pairing RP-HPLC AQ-C180.1% TFA in H2​O / MeCN2.51.482%
HILIC (Preferred) Amide-Silica10mM NH4​FA (pH 3) / MeCN4.81.1> 92%

Step-by-Step Methodologies

Protocol 1: HILIC Purification Workflow (Preferred)

Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) is the optimal self-validating system for this molecule because it retains polar compounds that elute in the void volume of RP-HPLC. The water layer immobilized on the stationary phase allows the polar piperazine to partition effectively ([4]).

  • Column Selection: Install an unbonded bare silica or amide-bonded HILIC column (e.g., 5 µm, 250 x 21.2 mm for preparative scale).

  • Mobile Phase Preparation:

    • Solvent A (Strong): 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (The low pH protonates the secondary amine, ensuring a single ionic state, while the formate buffer provides necessary ionic strength for partitioning).

    • Solvent B (Weak): 100% Acetonitrile (HPLC Grade).

  • Sample Preparation (Critical Step): Dissolve the crude mixture in 80% Acetonitrile / 20% Water. Self-Validation: If the sample remains in solution at this high organic ratio, it validates that the sample is perfectly suited for HILIC partitioning.

  • Gradient Elution: Run a gradient starting from 90% B down to 60% B over 20 column volumes. (Remember: In HILIC, decreasing the organic modifier increases elution strength).

  • Detection & Fractionation: Monitor at 210 nm or use an inline ELSD. Collect fractions based on threshold triggering.

  • Recovery: Pool pure fractions and lyophilize immediately to prevent ester hydrolysis that could occur during prolonged rotary evaporation in aqueous buffers.

Protocol 2: Aqueous-Compatible Reversed-Phase (AQ-RP) HPLC

Causality: If HILIC is unavailable, an AQ-C18 column (which resists hydrophobic collapse/dewetting in 100% aqueous conditions) can be used alongside an ion-pairing agent to artificially increase the molecule's hydrophobicity.

  • Column Selection: Use a polar-embedded C18 or AQ-C18 column.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water. (TFA acts as an ion-pairing agent, masking residual silanols and increasing the hydrophobicity of the protonated piperazine).

    • Solvent B: 0.1% TFA in Acetonitrile.

  • System Validation: Run a blank gradient from 0% to 50% B. Self-Validation: TFA causes a baseline shift at 210 nm. Validating the baseline profile ensures the target peak will be distinguishable from mobile phase absorbance.

  • Isocratic/Shallow Gradient: Start at 0% B (100% aqueous) and run a shallow gradient to 15% B over 30 minutes.

  • Fractionation: Collect and immediately freeze-dry to minimize exposure to the highly acidic TFA, which could slowly degrade the methyl ester over time.

References

  • ACS Publications. "Early Development, Scale-Up, and Reverse-Phase Purification of a Highly Potent Pyrrolobenzodiazepine Dimer..." ACS. [Link]

  • ResearchGate. "Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines." ResearchGate. [Link]

  • Biotage. "What can I use to purify polar reaction mixtures?" Biotage.[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing methyl 5-oxopiperazine-2-carboxylate with 1,4-diazepane-2,5-diones

Conformationally Constrained Peptidomimetics: A Technical Comparison of Methyl 5-oxopiperazine-2-carboxylates and 1,4-diazepane-2,5-diones As a Senior Application Scientist in early-stage drug discovery, I frequently enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Conformationally Constrained Peptidomimetics: A Technical Comparison of Methyl 5-oxopiperazine-2-carboxylates and 1,4-diazepane-2,5-diones

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing peptide leads. Native peptides suffer from rapid proteolytic degradation and high conformational flexibility, which dilutes target affinity. To solve this, we rely on conformationally constrained peptidomimetics. Two of the most versatile and structurally distinct scaffolds in our arsenal are methyl 5-oxopiperazine-2-carboxylates (6-membered rings) and 1,4-diazepane-2,5-diones (7-membered rings).

While both scaffolds rigidify the peptide backbone, their distinct geometries dictate entirely different biological applications. This guide objectively compares their structural utility, details a unified but divergent synthetic workflow, and provides self-validating experimental protocols to ensure reproducibility in your lab.

Structural Divergence and Target Applications

The fundamental difference between these two scaffolds lies in their ring size and resulting spatial geometry, which directly influences their receptor-binding profiles.

  • Methyl 5-oxopiperazine-2-carboxylates (6-Membered): This piperazinone derivative is exceptionally well-suited for mimicking tight tripeptide turns. It is heavily utilized to present the Arg-Gly-Asp (RGD) or Asp-Gly-Arg (DGR) pharmacophores in a rigidified conformation. By locking these motifs, the scaffold acts as a potent integrin antagonist (e.g., targeting GPIIb/IIIa to inhibit platelet aggregation).

  • 1,4-diazepane-2,5-diones (7-Membered): The expanded diazepane ring offers a slightly more relaxed, yet still constrained, geometry that perfectly mimics the alpha-helical turn of specific proteins. This scaffold is famously recognized as a novel class of potent LFA-1 (Lymphocyte Function-Associated Antigen-1) inhibitors, disrupting leukocyte adhesion in autoimmune diseases[1]. Furthermore, it serves as a robust backbone for HDM2-p53 antagonists and human chymase inhibitors.

The Divergent Synthesis Workflow

The elegance of these two scaffolds is that they can both be synthesized selectively from the exact same starting material: methyl 2-chloro-2-cyclopropylideneacetate . As demonstrated in 2, the sequence begins with a Michael addition of a primary amine (e.g., 3-benzyloxypropylamine) followed by peptide coupling with N-Boc-glycine to form a dipeptide intermediate[2].

The causality of the divergence lies entirely in the deprotection and cyclization conditions. The spirocyclopropyl group in the intermediate exerts a Thorpe-Ingold effect, compressing the internal bond angles and kinetically favoring the 6-membered ring. However, by manipulating the thermodynamic conditions (temperature) and the deprotection acid, we can selectively drive the reaction toward the 7-membered diazepane ring[2].

DivergentSynthesis Precursor Methyl 2-chloro-2-cyclopropylideneacetate Intermediate Dipeptide Intermediate 2 (Thorpe-Ingold Effect Activated) Precursor->Intermediate 1. 3-benzyloxypropylamine 2. N-Boc-glycine coupling PathA Condition A: TFA Deprotection Base-Induced Cyclization Intermediate->PathA PathB Condition B: Methanolic HCl Deprotection Methanolic NH3 at 60°C Intermediate->PathB ProductA Methyl 5-oxopiperazine-2-carboxylate (6-Membered Ring | 93% Yield) PathA->ProductA ProductB 1,4-diazepane-2,5-dione (7-Membered Ring | 88% Yield) PathB->ProductB

Divergent synthetic workflow for 6-membered and 7-membered peptidomimetic scaffolds.

Quantitative Performance Comparison

To guide your scaffold selection, the following table summarizes the quantitative data and operational parameters associated with both targets.

Property / MetricMethyl 5-oxopiperazine-2-carboxylate1,4-diazepane-2,5-dione
Ring Size 6-membered (Piperazinone)7-membered (Diazepane)
Max Synthesized Yield 93%88%
Optimal Cyclization Temp Ambient (Kinetically controlled)60 °C (Thermodynamically driven)
Structural Effect Thorpe-Ingold effect highly instrumentalAccommodates alpha-helical mimicry
Primary Biological Target Integrins (e.g., GPIIb/IIIa via RGD mimicry)LFA-1, HDM2-p53, Human Chymase
Therapeutic Area Antithrombotic, CardiovascularAutoimmune, Anti-inflammatory, Oncology

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The methodologies below detail not just the steps, but the causality behind the physicochemical manipulations required to achieve high-yielding selectivity[2].

Protocol A: Selective Synthesis of 1,4-diazepane-2,5-dione (7-Membered Ring)

Rationale: Extractive workups of highly polar intermediates often lead to severe yield attrition. By utilizing methanolic HCl for Boc-deprotection followed directly by cyclization in methanolic NH3 at elevated temperatures, this protocol bypasses aqueous extraction entirely. The 60 °C temperature provides the thermodynamic push required to close the less kinetically favored 7-membered ring.

  • Deprotection: Dissolve the N-Boc-protected dipeptide intermediate in methanolic HCl. Stir at ambient temperature until complete consumption of the starting material is observed via TLC.

  • Solvent Evaporation (Validation Checkpoint): Remove the solvent under reduced pressure to yield the crude hydrochloride salt. Causality & Validation: The intermediate must be isolated as a dry powder. The absence of residual methanolic HCl (verified by constant weight under high vacuum) is critical; any residual acid will neutralize the methanolic NH3 in the next step, stalling the cyclization and artificially depressing the yield.

  • Cyclization: Resuspend the crude dry intermediate in methanolic NH3. Heat the reaction mixture to 60 °C in a sealed tube.

  • Isolation: Upon completion, evaporate the solvent and purify the residue via silica gel chromatography to afford the 3-spirocyclopropanated 6-chloro-1,4-diazepane-2,5-dione in up to 88% yield.

Protocol B: Selective Synthesis of Methyl 5-oxopiperazine-2-carboxylate (6-Membered Ring)

Rationale: The 6-membered ring formation is kinetically favored. The presence of the spirocyclopropyl group compresses the internal bond angles, bringing the reactive termini into closer proximity, which drives the 6-exo-trig/6-endo-trig cyclization pathways over the 7-membered alternative when temperature is kept low.

  • Deprotection: Treat the dipeptide intermediate with Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0 °C to ambient temperature.

  • Aqueous Work-up (Validation Checkpoint): Perform an acid/base extraction to isolate the free amine. Causality & Validation: Unlike the 7-membered ring protocol, isolating the free amine removes acidic byproducts that could protonate the nucleophilic amine. The aqueous layer must be rigorously back-extracted, and the organic layer's pH must be confirmed neutral before solvent removal. Premature concentration in the presence of trace TFA will lead to degradation of the highly reactive spiro-intermediate.

  • Cyclization: Subject the intermediate to base-induced cyclization using a biphasic system (K2CO3 in DCM) at ambient temperature.

  • Purification: Filter the organic layer over a short pad of silica gel to yield the 2-spirocyclopropanated methyl 5-oxopiperazine-2-carboxylate in up to 93% yield.

References

  • Limbach, M., Korotkov, V. S., Es-Sayed, M., & de Meijere, A. (2008). High yielding selective access to spirocyclopropanated 5-oxopiperazine-2-carboxylates and 1,4-diazepane-2,5-diones from methyl 2-chloro-2-cyclopropylideneacetate. Organic & Biomolecular Chemistry.[Link]

  • Wattanasin, S., et al. (2005). 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Comparative

A Comparative Guide to Mass Spectrometry Validation for Methyl 5-Oxopiperazine-2-Carboxylate Purity

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the validation of purity for methyl 5-oxopiperazine-2-carboxylate, a critical building block in modern drug development. Designed fo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the validation of purity for methyl 5-oxopiperazine-2-carboxylate, a critical building block in modern drug development. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring scientifically sound and defensible results.

Introduction: The Imperative for Purity

Methyl 5-oxopiperazine-2-carboxylate is a versatile heterocyclic scaffold integral to the synthesis of numerous active pharmaceutical ingredients (APIs). As with any component in a therapeutic agent, its purity is not merely a quality metric but a critical determinant of safety and efficacy. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), mandate rigorous characterization of APIs and their starting materials.[1][2] Unwanted chemicals, even in trace amounts, can affect the efficiency and safety of the final drug product.[1][3]

Mass spectrometry (MS) has become an indispensable tool for this task, offering unparalleled sensitivity and selectivity for detecting, identifying, and quantifying process-related impurities and degradation products.[4][5][6] This guide compares three orthogonal mass spectrometric workflows—GC-MS, LC-MS, and LC-HRMS—to provide a framework for selecting the most appropriate technique for validating the purity of methyl 5-oxopiperazine-2-carboxylate.

The Analytical Challenge: Profiling Piperazine-Related Impurities

The synthesis of piperazine derivatives can introduce a variety of impurities.[7][8] For methyl 5-oxopiperazine-2-carboxylate, potential impurities may include:

  • Starting Materials: Unreacted precursors such as serine derivatives or glyoxylates.

  • Side-Reaction Products: Structurally similar molecules like N-alkylated piperazines, dimers, or isomers formed during synthesis.[7]

  • Degradation Products: Compounds resulting from instability under specific storage or process conditions.

The analytical challenge lies in separating and detecting these often structurally similar and low-level impurities from the main compound. Mass spectrometry, particularly when coupled with a chromatographic separation technique, is uniquely suited for this purpose.[9][10]

Workflow for Purity Validation

A robust purity validation workflow is a multi-stage process designed to ensure that the analytical method is fit for its intended purpose, a core principle of regulatory guidelines.[11][12]

Purity_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Sample Analysis & Reporting Dev Select MS Technique (GC-MS, LC-MS, HRMS) Opt Optimize Separation & MS Parameters Dev->Opt Initial Screening Spec Specificity Opt->Spec To Validation Lin Linearity & Range Acc Accuracy Prec Precision LODQ LOD / LOQ Analysis Analyze Test Sample & Controls LODQ->Analysis Validated Method Report Generate Certificate of Analysis (CoA) Analysis->Report Data Interpretation

Caption: General workflow for mass spectrometry method validation.

Comparative Analysis of Mass Spectrometry Techniques

The choice of MS technique is dictated by the physicochemical properties of the analyte and potential impurities, as well as the specific goals of the analysis (e.g., routine QC vs. unknown impurity identification).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and semi-volatile compounds.[1] For a polar molecule like methyl 5-oxopiperazine-2-carboxylate, direct analysis is challenging due to its low volatility. Therefore, derivatization is typically required to increase volatility and thermal stability.

  • Principle: The sample is vaporized and separated based on boiling point and column interactions. Eluted compounds are ionized, typically by Electron Ionization (EI), creating a predictable and reproducible fragmentation pattern that serves as a chemical fingerprint.

  • Causality in Protocol: Derivatization (e.g., silylation) is essential to block polar N-H and potential O-H groups, preventing poor peak shape and thermal degradation in the GC inlet. The choice of a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides a good balance for separating a range of potential impurities.

Experimental Protocol: GC-MS

  • Derivatization: To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Cap tightly and heat at 70°C for 30 minutes.

  • Sample Preparation: Dilute the derivatized sample in a suitable solvent (e.g., hexane) to a final concentration of ~50 µg/mL.

  • GC Conditions:

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Inlet: Splitless, 250°C.

    • Carrier Gas: Helium, constant flow 1.2 mL/min.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Conditions:

    • Ionization: EI, 70 eV.

    • Source Temperature: 230°C.

    • Scan Mode: Full Scan (m/z 40-550) for impurity identification; Selected Ion Monitoring (SIM) for quantitation of known impurities.[13]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the workhorse for analyzing polar, non-volatile, and thermally labile compounds, making it highly suitable for methyl 5-oxopiperazine-2-carboxylate without derivatization.[6][14]

  • Principle: The sample is separated by liquid chromatography, typically reversed-phase, and then ionized. Electrospray Ionization (ESI) is the most common method for this class of compounds, as it gently generates protonated molecular ions ([M+H]⁺).[15][16] A quadrupole mass analyzer can be used for routine quantification.

  • Causality in Protocol: ESI in positive ion mode is selected because the two nitrogen atoms in the piperazine ring are basic and readily protonated.[16] A C18 reversed-phase column is chosen to retain the polar analyte while allowing for separation from more non-polar impurities. A gradient elution with an acidic modifier (formic acid) ensures good peak shape and efficient ionization by keeping the analyte protonated.

Experimental Protocol: LC-MS

  • Sample Preparation: Accurately weigh and dissolve the sample in 10:90 acetonitrile:water to a final concentration of 10 µg/mL. Add an internal standard if quantitative analysis is required.

  • LC Conditions:

    • Column: Waters Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions (Triple Quadrupole):

    • Ionization: ESI Positive (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Scan Mode: Full Scan for initial screening; Multiple Reaction Monitoring (MRM) for high-sensitivity quantification of specific impurities.[10]

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

For definitive impurity identification and characterization, LC-HRMS (e.g., using Time-of-Flight or Orbitrap analyzers) is the gold standard.[5][9] Its key advantage is the ability to provide an accurate mass measurement, which allows for the determination of an unknown compound's elemental composition.[17][18]

  • Principle: Combines LC separation with a mass analyzer capable of very high mass resolution and accuracy (typically < 5 ppm). This allows for the differentiation of compounds with the same nominal mass but different elemental formulas.[19]

  • Causality in Protocol: The protocol is similar to standard LC-MS, but the data analysis is more powerful. An accurate mass measurement of an impurity's [M+H]⁺ ion provides a highly specific filter to generate a list of possible elemental compositions.[20] This information, combined with fragmentation data (MS/MS), allows for confident structural elucidation of unknown impurities, a critical requirement for regulatory submissions.[1][5]

LC_HRMS_Workflow cluster_0 LC Separation cluster_1 Ionization cluster_2 Mass Analysis cluster_3 Data Analysis LC HPLC/UPLC System (Reversed-Phase) ESI Electrospray Ion Source (ESI+) LC->ESI HRMS HRMS Analyzer (e.g., Orbitrap, TOF) ESI->HRMS AccMass Accurate Mass Measurement (<5 ppm) HRMS->AccMass Formula Elemental Formula Generation AccMass->Formula Frag MS/MS Fragmentation Analysis Formula->Frag ID Impurity Identification Frag->ID

Caption: LC-HRMS workflow for unknown impurity identification.

Method Validation and Data Comparison

According to ICH Q2(R1) guidelines, analytical methods must be validated to ensure they are suitable for their intended purpose.[12][21][22] The following table compares the expected performance of the three MS techniques across key validation parameters.

Validation ParameterGC-MSLC-MS (Quadrupole)LC-HRMS (TOF/Orbitrap)Rationale & Causality
Specificity Moderate to HighHighVery High HRMS provides mass accuracy to resolve interferences with the same nominal mass.[19] LC offers better selectivity for polar isomers than GC.
LOD / LOQ Good (ng/mL)Very Good (pg/mL)Excellent (low pg/mL)ESI is generally more efficient for this polar analyte. MRM on a triple quadrupole or full scan on a sensitive HRMS instrument provides the best sensitivity.[10]
Linearity & Range GoodExcellentExcellent Modern detectors on LC-MS systems offer a wide dynamic range, essential for quantifying impurities in the presence of a high-concentration API.[1]
Accuracy GoodExcellentExcellent Accuracy is primarily dependent on the quality of the reference standards and the chromatographic performance.
Precision GoodExcellentExcellent Modern autosamplers and pumping systems in LC provide superior repeatability over GC for this application.
Impurity ID Capability ModerateModerateExcellent Accurate mass measurement is the key differentiator, enabling confident elemental composition determination for unknowns.[5][18]

Identifying Potential Impurities

Mass spectrometry is not just for quantification; it is a premier tool for structural elucidation. Below are the target analyte and examples of potential process-related impurities that could be identified.

Caption: Target analyte and potential process-related impurities.

Using LC-HRMS, if an unknown impurity peak yields an [M+H]⁺ ion with an accurate mass of 145.0608, the system can calculate the elemental formula as C₅H₉N₂O₃⁺ (Δ < 2 ppm), strongly indicating the presence of the hydrolyzed acid impurity.

Conclusion and Recommendations

All three mass spectrometric techniques can be successfully validated for the purity assessment of methyl 5-oxopiperazine-2-carboxylate. The optimal choice depends on the specific requirements of the analysis.

  • GC-MS: Suitable for screening for volatile or semi-volatile impurities but is less ideal for the parent compound due to the need for derivatization.

  • LC-MS (Quadrupole): The recommended method for routine quality control and quantitative analysis of known impurities. It offers a robust, sensitive, and high-throughput workflow without the need for derivatization.

  • LC-HRMS (TOF/Orbitrap): The essential tool for impurity profiling during process development, stability studies, and for the definitive identification of unknown impurities.[1][9] Its ability to provide accurate mass data is invaluable for meeting stringent regulatory expectations for impurity characterization.[5]

For comprehensive validation that ensures the highest level of product quality and regulatory compliance, a dual approach is often most effective: employing LC-MS for routine quantitative checks and leveraging LC-HRMS for in-depth characterization and investigation of any out-of-specification findings.

References

  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
  • Gillespie, T. A., & Winger, B. E. (2011). Mass spectrometry for small molecule pharmaceutical product development: a review. Mass Spectrometry Reviews, 30(3), 479-490. Retrieved from [Link]

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • U.S. Food and Drug Administration. (n.d.). Guidance on Analytical Method Validation.
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Safety & Regulatory Compliance

Safety

methyl 5-oxopiperazine-2-carboxylate proper disposal procedures

Operational Safety and Disposal Master Protocol: Methyl 5-Oxopiperazine-2-Carboxylate Introduction Methyl 5-oxopiperazine-2-carboxylate is a critical heterocyclic building block extensively utilized in advanced drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Disposal Master Protocol: Methyl 5-Oxopiperazine-2-Carboxylate

Introduction Methyl 5-oxopiperazine-2-carboxylate is a critical heterocyclic building block extensively utilized in advanced drug discovery, particularly for synthesizing conformationally restricted peptide mimics, such as rigidified tripeptides containing RGD or DGR motifs[1]. As a Senior Application Scientist, I emphasize that handling this compound requires strict adherence to operational safety and disposal protocols. While it enables high-yielding selective access to complex spirocyclopropanated scaffolds[1], its piperazine-derivative nature necessitates rigorous risk management to prevent respiratory sensitization and ensure environmental compliance[2].

Section 1: Physicochemical Profile & Mechanistic Toxicology

Understanding the physical properties of methyl 5-oxopiperazine-2-carboxylate is the first step in designing a self-validating safety system. The causality of its hazards is directly linked to its chemical structure.

Table 1: Physicochemical Properties & Operational Implications

PropertyValueOperational Implication
Chemical Formula C6H10N2O3[3]Non-halogenated organic; dictates the incineration pathway.
Molecular Weight 158.16 g/mol Relatively low MW; fine crystalline powders can easily become airborne.
CAS Numbers 1698684-09-1 (General), 1212103-36-0 (R-isomer)[3]Essential for precise SDS tracking, EHS logging, and inventory control.
Physical State Solid (Powder/Crystalline)High risk of aerosolization and inhalation of particulates[2].
Reactivity Stable under standard conditionsAvoid strong oxidizing agents; lactam/ester hydrolysis can occur at extreme pH.

Mechanistic Toxicology: The presence of the secondary amine and lactam (5-oxo) moieties in the piperazine ring means this compound can act as a localized irritant to mucous membranes. Inhalation of fumes or fine dust can trigger respiratory tract irritation[2]. The causality here is straightforward: the nucleophilic nitrogen centers can interact with biological electrophiles, leading to sensitization. Therefore, preventing airborne particulate generation is the cornerstone of our handling and disposal protocols.

Section 2: Operational Handling Protocol

To ensure trustworthiness, this protocol incorporates built-in validation checks to protect the operator before the chemical is even opened.

Step-by-Step Methodology: Safe Weighing and Transfer

  • Pre-Operation Check: Verify the fume hood face velocity is between 80-120 feet per minute (fpm). Causality: This specific velocity range ensures the containment of light powders without creating turbulent eddies that could blow the hazardous powder out of the sash.

  • PPE Donning: Equip standard laboratory PPE, including a lab coat, safety goggles, and nitrile gloves. Causality: Nitrile provides an excellent barrier against the polar aprotic solvents (e.g., DMF, DMSO) typically used to dissolve this compound in downstream peptide coupling reactions[1].

  • Static Mitigation: Use an anti-static weighing boat and an ionizing bar if the powder exhibits static cling. Causality: Piperazine derivatives often hold a static charge; neutralizing it prevents sudden aerosolization and loss of material.

  • Transfer Execution: Use a clean micro-spatula to transfer the solid. Do not pour directly from the reagent bottle to avoid dust plumes.

  • Post-Transfer Decontamination: Wipe down the analytical balance and surrounding area with a lint-free wipe dampened with 70% ethanol or isopropanol.

Section 3: Waste Segregation and Disposal Workflows

Proper disposal is a regulatory requirement and a logistical necessity. Methyl 5-oxopiperazine-2-carboxylate must never be discharged into the municipal sewer system. It requires processing by a licensed professional waste disposal service[2].

WasteDisposal Start Methyl 5-oxopiperazine- 2-carboxylate Waste Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid SolidCont Solid Organic Waste Container Solid->SolidCont Halogenated Halogenated Solvents (e.g., DCM, Chloroform) Liquid->Halogenated If dissolved in NonHalogenated Non-Halogenated Solvents (e.g., MeOH, EtOAc) Liquid->NonHalogenated If dissolved in EHSPickup EHS / Licensed Professional Waste Disposal Service SolidCont->EHSPickup HalCont Halogenated Waste Container Halogenated->HalCont NonHalCont Non-Halogenated Waste Container NonHalogenated->NonHalCont HalCont->EHSPickup NonHalCont->EHSPickup Incineration High-Temperature Incineration EHSPickup->Incineration

Waste segregation and disposal workflow for methyl 5-oxopiperazine-2-carboxylate.

Step-by-Step Methodology: Disposal Execution

  • Categorization: Determine if the waste is solid (unreacted powder, contaminated consumables) or liquid (reaction mother liquors, chromatography fractions).

  • Liquid Segregation:

    • If the compound is dissolved in halogenated solvents (e.g., dichloromethane used during Boc-group removal or extraction phases[1]), route to the Halogenated Waste stream. Causality: Halogenated waste requires specialized incineration at higher temperatures to prevent the formation of toxic dioxins.

    • If dissolved in non-halogenated solvents (e.g., methanol, ethyl acetate), route to the Non-Halogenated Waste stream.

  • Solid Segregation: Place all contaminated weighing boats, spatulas, and empty vials into a designated, heavy-duty Solid Hazardous Waste bin.

  • Labeling & Storage: Clearly label containers with "Hazardous Waste: Contains Methyl 5-oxopiperazine-2-carboxylate and[Solvent Name]". Store in secondary containment in a well-ventilated satellite accumulation area[2].

  • Final Disposition: Contact your institutional Environmental Health and Safety (EHS) department or a licensed professional waste disposal service for pickup and high-temperature incineration[2].

Section 4: Emergency Spill Response Protocol

In the event of a spill, immediate and calculated action is required to minimize exposure and ensure the area is safely neutralized.

SpillResponse Spill Chemical Spill Detected Assess Assess Spill Size & Hazards Spill->Assess Minor Minor Spill (< 50g / 50mL) Assess->Minor Major Major Spill (> 50g / 50mL) Assess->Major PPE Don Appropriate PPE (Respirator, Nitrile Gloves) Minor->PPE Evacuate Evacuate Area & Notify EHS Major->Evacuate Ventilate Ventilate Area PPE->Ventilate Sweep Careful Sweeping (Avoid Dust Generation) Dispose Transfer to Solid Waste Container Sweep->Dispose Ventilate->Sweep Decon Decontaminate Surface (Soap & Water / EtOH) Dispose->Decon

Step-by-step emergency spill response protocol for methyl 5-oxopiperazine-2-carboxylate.

Step-by-Step Methodology: Minor Spill Cleanup

  • Ventilate: Immediately ensure the area is well-ventilated to disperse any airborne particulates or concentrated fumes[2].

  • Containment: If the spill is liquid, surround it with an inert absorbent material (e.g., vermiculite or sand). If solid, do not dry sweep.

  • Dust Suppression: For solid spills, lightly mist the powder with a compatible solvent (like isopropanol) to suppress dust generation before collection. Causality: Dry sweeping aerosolizes the fine powder, exponentially increasing the risk of inhalation exposure.

  • Collection: Use a non-sparking scoop to collect the dampened powder or saturated absorbent. Place it into a compatible, sealable hazardous waste container.

  • Decontamination: Wash the spill surface thoroughly with soap and water, followed by an ethanol wipe, to ensure all residual ester/lactam traces are completely removed.

References

  • ChemBK. "(R)-Methyl 5-oxopiperazine-2-carboxylate - Physico-chemical Properties." Available at: [Link]

  • Howei Pharm. "CAS 1698684-09-1 | methyl 5-oxopiperazine-2-carboxylate, 95%." Available at: [Link]

  • Organic & Biomolecular Chemistry. "High yielding selective access to spirocyclopropanated 5-oxopiperazine-2-carboxylates and 1,4-diazepane-2,5-diones from methyl 2-chloro-2-cyclopropylideneacetate." RSC Publishing, 2008. Available at: [Link]

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